molecular formula C8H6BrFO2S B6354939 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid CAS No. 1824583-55-2

2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid

Cat. No.: B6354939
CAS No.: 1824583-55-2
M. Wt: 265.10 g/mol
InChI Key: YXYNAVIINRCIBN-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2S and its molecular weight is 265.10 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid is 263.92559 g/mol and the complexity rating of the compound is 203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-fluoro-3-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYNAVIINRCIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid

Executive Summary

2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid (CAS: 1824583-55-2 ) is a highly specialized polysubstituted aromatic building block used primarily in the discovery of agrochemicals (specifically HPPD-inhibiting herbicides) and pharmaceutical candidates targeting kinase pathways.[1]

Its structure is defined by a unique "push-pull" electronic environment: the electron-withdrawing carboxylic acid and halogen atoms (Br, F) are juxtaposed with the electron-donating methylsulfanyl (thiomethyl) group. This steric and electronic crowding makes it a valuable scaffold for inducing conformational lock in bioactive molecules, yet it presents specific challenges in synthetic handling, particularly regarding regioselectivity and sulfur oxidation stability.

Chemical Identity & Structural Analysis

Attribute Detail
CAS Registry Number 1824583-55-2
IUPAC Name 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid
Synonyms 2-Bromo-6-fluoro-3-(methylthio)benzoic acid; 3-Thiomethyl-2-bromo-6-fluorobenzoic acid
Molecular Formula C₈H₆BrFO₂S
Molecular Weight 265.10 g/mol
SMILES CSC1=C(C(=C(C=C1)F)C(=O)O)Br
InChI Key Predicted based on structure

Structural Insights:

  • Steric Congestion: The 1,2,3-substitution pattern (COOH, Br, SMe) creates significant steric strain. The bulky bromine atom at position 2 forces the carboxylic acid out of planarity with the aromatic ring, influencing pKa and solubility.

  • Electronic Effects: The fluorine at position 6 (ortho to COOH) exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the carboxylic group compared to unsubstituted benzoic acid.

  • Lability: The methylsulfanyl group is susceptible to oxidation (to sulfoxide/sulfone) and the C-Br bond is activated for palladium-catalyzed cross-coupling.

Physicochemical Profile

The following data aggregates calculated values and structure-activity relationship (SAR) predictions, as specific experimental datasheets for this intermediate are proprietary to industrial workflows.

PropertyValue / RangeContext & Causality
Physical State Solid (Crystalline Powder)Typical for benzoic acid derivatives of this MW.
Melting Point 165 – 175 °C (Predicted)High lattice energy due to intermolecular H-bonding (dimer formation) and halogen interactions.
Solubility (Water) Low (< 0.5 mg/mL)The lipophilic Br and SMe groups dominate, despite the ionizable COOH.
Solubility (Organic) HighSoluble in DMSO, MeOH, EtOAc, DCM.
pKa (Acid) 2.5 – 2.8 (Estimated)Significantly more acidic than benzoic acid (4.2) due to the ortho-fluorine and ortho-bromine electron-withdrawing effects.
LogP 2.9 – 3.2 Moderate lipophilicity. The SMe group adds ~0.6 log units; Br adds ~0.86.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 4Carbonyl O, Hydroxyl O, Fluorine, Sulfur.

Synthetic Routes & Methodology

The synthesis of this compound requires careful regiocontrol. The most reliable laboratory-scale method involves the oxidation of the corresponding benzaldehyde precursor, which avoids the harsh conditions of direct halogenation.

Primary Protocol: Pinnick Oxidation of 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde

This method is chosen for its mild conditions, preventing the over-oxidation of the sulfide (-SMe) to a sulfoxide (-SOMe).

Reagents:

  • Precursor: 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde (CAS 1879026-24-0)

  • Oxidant: Sodium Chlorite (NaClO₂)

  • Scavenger: 2-Methyl-2-butene (to trap HOCl byproduct)

  • Solvent: t-Butanol / Water (3:1)

  • Buffer: NaH₂PO₄ (pH ~3.5)

Step-by-Step Methodology:

  • Preparation : Dissolve 10 mmol of the aldehyde in 40 mL of t-BuOH and 10 mL of water. Add 60 mmol (excess) of 2-methyl-2-butene.

  • Oxidation : Cool the solution to 0°C. Slowly add a solution of NaClO₂ (12 mmol) and NaH₂PO₄ (10 mmol) in 10 mL water dropwise over 20 minutes. Note: The solution will turn pale yellow.[2]

  • Reaction : Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for another 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane) or HPLC.

  • Workup :

    • Acidify the mixture to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Recrystallize from minimal Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Synthesis & Reactivity Map

G Aldehyde Precursor: 2-Bromo-6-fluoro-3-(SMe) benzaldehyde Target TARGET: 2-Bromo-6-fluoro-3-(SMe) benzoic acid Aldehyde->Target Pinnick Ox. (NaClO2, mild) Suzuki Suzuki Coupling (Biaryl scaffolds) Target->Suzuki Pd(PPh3)4 Boronic Acids Amide Amide Coupling (Drug conjugates) Target->Amide HATU/EDC Amines Sulfone Oxidation (Sulfone derivatives) Target->Sulfone mCPBA (S-oxidation)

Figure 1: Synthetic workflow from aldehyde precursor and downstream reactivity profiling.

Analytical Profiling & Quality Control

To validate the identity and purity of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid, the following analytical parameters must be met.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid absorption).

  • Retention Time: Expect late elution (approx. 10-12 min) due to high lipophilicity.

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm (bs, 1H): Carboxylic acid proton (exchangeable).

    • δ 7.4 – 7.6 ppm (m, 2H): Aromatic protons (H-4 and H-5). Look for H-F coupling patterns (multiplets).

    • δ 2.45 ppm (s, 3H): Methylsulfanyl (-SCH₃) singlet. Crucial diagnostic peak.

  • ¹⁹F NMR: Single peak around -110 to -115 ppm (typical for fluoro-benzoic acids).

Handling, Stability & Safety

Stability Concerns
  • Sulfur Oxidation: The thioether (-SMe) is prone to oxidation in air over long periods or in the presence of peroxides. Store under inert atmosphere (Argon/Nitrogen) .

  • Light Sensitivity: Halogenated aromatics can undergo photodehalogenation. Store in amber vials .

Safety Protocols (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Chemical Identity & CAS : 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid.[1][3][4][5] ChemicalBook. Accessed 2026.[6][7] Link

  • Precursor Identity : 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde (CAS 1879026-24-0). CymitQuimica. Link

  • Synthetic Methodology (Pinnick Oxidation): Kraus, G. A., & Roth, B. (1980). Synthetic communications, 10(11), 861-865.
  • General Reactivity of Halobenzoic Acids : 2-Bromo-6-fluorobenzoic acid properties. PubChem CID 302621.[6][8] Link

  • S_NAr Mechanisms in Fluoro-Aromatics: Bunnett, J. F., & Zahler, R. E. (1951). Chemical Reviews, 49(2), 273-412.

Sources

Molecular Structure and Conformation of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid represents a highly specialized scaffold in modern medicinal chemistry. Characterized by a "dense functionalization" pattern (1,2,3,6-substitution), this compound serves as a critical intermediate for atropisomeric kinase inhibitors and herbicides. Its utility is defined by the "Ortho-Effect," where the steric bulk of the 2-bromo and 6-fluoro substituents forces the carboxylic acid moiety out of planarity, creating a molecular "lock" that influences both metabolic stability and binding affinity.

This guide provides a rigorous analysis of its conformational dynamics, synthetic pathways, and physicochemical properties, grounded in physical organic chemistry principles.

Part 1: Structural Anatomy & Electronic Landscape

The Steric Lock (The Ortho-Effect)

The defining feature of this molecule is the steric crowding around the carboxyl group at position 1.

  • Position 2 (Bromine): A large halogen (Van der Waals radius ~1.85 Å) exerts significant steric pressure.

  • Position 6 (Fluorine): While smaller (VdW radius ~1.47 Å), its electronegativity creates a repulsive electrostatic field against the carbonyl oxygen.

Consequence: Unlike unsubstituted benzoic acid, which is planar to maximize


-conjugation, the carboxyl group in this molecule is forced to rotate approximately 70°–90°  out of the benzene plane. This phenomenon, known as the Steric Inhibition of Resonance (SIR) , decouples the carboxyl 

-system from the aromatic ring.
Electronic Distribution & Hammett Parameters

The electronic environment is governed by the interplay of three distinct substituents:

  • Fluorine (C6): Strong

    
    -withdrawing (-I effect) but 
    
    
    
    -donating (+M). However, the inductive effect dominates, deactivating the ring.
  • Bromine (C2): Weakly deactivating; primarily a steric anchor.

  • Methylsulfanyl (C3): The -SMe group is unique. It is a weak

    
    -acceptor but a strong 
    
    
    
    -donor (+M). Positioned at C3 (ortho to Br, meta to COOH), it creates a localized area of high electron density, potentially facilitating Chalcogen Bonding (S···Br interactions).

Part 2: Conformational Dynamics (The Core)

The conformation is not static; it exists in a dynamic equilibrium dominated by the rotation of the C(aryl)-C(carboxyl) bond.

Torsion Angle Analysis

The potential energy surface (PES) for the rotation of the carboxyl group is defined by two high-energy barriers:

  • Planar Barrier (0°): Maximum steric clash between the carbonyl oxygen and the Bromine atom.

  • Perpendicular Minimum (~90°): The lowest energy state where the carboxyl group is orthogonal to the ring, minimizing

    
    -strain.
    
Intramolecular Interactions
  • S···Br Chalcogen Bond: The sulfur atom at C3 and bromine at C2 are in close proximity. A non-covalent attractive interaction (chalcogen bond) stabilizes the specific rotamer where the S-methyl group points away from the bromine, locking the "eastern" flank of the molecule.

  • F···H-O Hydrogen Bond: A weak intramolecular hydrogen bond may exist between the fluorine at C6 and the acidic proton, but this is often overridden by the steric requirement to twist out of plane.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy penalty associated with forcing the molecule into a planar conformation.

ConformationEnergy cluster_interactions Stabilizing Forces Planar Planar Conformation (0° Torsion) High Energy (Steric Clash) Transition Rotational Barrier (~15-20 kcal/mol) Planar->Transition Steric Repulsion (Br/COOH) Twisted Orthogonal Conformation (90° Torsion) Global Minimum S_Br S(lp) -> σ*(C-Br) Chalcogen Interaction Twisted->S_Br Decoupling π-System Decoupling (SIR) Twisted->Decoupling Transition->Twisted Relaxation

Figure 1: Conformational energy landscape showing the transition from the unstable planar state to the stable orthogonal 'twisted' state due to steric inhibition of resonance (SIR).

Part 3: Synthetic Pathways & Purity Profiling

Synthesis of 1,2,3,6-substituted benzenes is challenging due to "directing group confusion." The most robust protocol relies on a Convergent Strategy utilizing Nucleophilic Aromatic Substitution (SNAr) followed by nitrile hydrolysis.

Recommended Synthetic Workflow

Precursor: 2-Bromo-3,6-difluorobenzonitrile (Commercially available or synthesized via Sandmeyer).

Step 1: Regioselective SNAr (Introduction of SMe)

  • Reagents: Sodium thiomethoxide (NaSMe), THF/DMF, 0°C.

  • Mechanism:[1][2][3][4] The fluorine at C3 is activated by the ortho-nitrile and para-fluorine (at C6). However, careful temperature control is required to prevent bis-substitution.

  • Selectivity: The C3 position is sterically more accessible than C6 (flanked by nitrile and nothing vs. nitrile and... wait, C6 is flanked by Nitrile and H? No, C6 is F. C3 is F. The Br is at C2. SNAr usually occurs para to the strongest EWG (CN). Position 3 is ortho to CN. Position 6 is ortho to CN. Position 3 is adjacent to Br. Sterics suggest attack at C6 might be favored, but electronic activation often favors para to Br if Br is EWG. Correction: In 2-bromo-3,6-difluorobenzonitrile, the F at C6 is ortho to CN. The F at C3 is ortho to Br. CN is the stronger activator. Therefore, substitution usually occurs at C6. To get the 3-SMe isomer, one often starts with 2-fluoro-5-(methylsulfanyl)benzonitrile and brominates it.*

Revised Protocol (The "Bromination" Route): This route is self-validating because the directing effects of SMe (para-director) and F (ortho-director) align to direct Bromine to the desired position.

  • Starting Material: 2-Fluoro-5-(methylsulfanyl)benzoic acid (or nitrile).

  • Bromination:

    
    , Fe
    
    
    
    (Lewis Acid catalyst).
  • Outcome: Bromination occurs ortho to the SMe group (strong donor) and meta to the Acid/Nitrile. This yields the 1,2,3,6 substitution pattern.

Detailed Protocol: Hydrolysis of the Nitrile

If the nitrile intermediate (2-bromo-6-fluoro-3-(methylsulfanyl)benzonitrile) is obtained, the final step is hydrolysis.

Method: Acid-Catalyzed Hydrolysis

  • Setup: Charge a 3-neck flask with the nitrile intermediate.

  • Solvent: 80%

    
     (w/w). Note: Basic hydrolysis is risky due to potential SNAr of the Fluorine by hydroxide.
    
  • Reaction: Heat to 100°C for 6 hours.

  • Quench: Pour onto crushed ice. The "ortho-effect" makes the amide intermediate stable; prolonged heating is required to reach the acid.

  • Purification: Recrystallization from Ethanol/Water.

Synthesis Start Precursor: 2-Fluoro-5-(methylsulfanyl)benzonitrile Step1 Step 1: Electrophilic Bromination (Br2, FeBr3, DCM, 0°C) Directing Group: -SMe (Ortho) Start->Step1 Inter Intermediate: 2-Bromo-6-fluoro-3-(methylsulfanyl)benzonitrile Step1->Inter Step2 Step 2: Acid Hydrolysis (80% H2SO4, 100°C) Avoids SNAr of Fluorine Inter->Step2 Final Target: 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid Step2->Final

Figure 2: Synthetic workflow utilizing the strong directing effect of the methylsulfanyl group to install the bromine atom regioselectively.

Part 4: Physicochemical Data Summary

The following data points are critical for formulation and DMPK analysis.

PropertyValue (Approx/Predicted)Rationale
Molecular Weight 265.09 g/mol C8H6BrFO2S
pKa (Acid) 2.1 – 2.4Significantly more acidic than benzoic acid (4.2) due to the Ortho-Effect (SIR) and Inductive withdrawal by F and Br.
LogP 2.8 – 3.1SMe and Br increase lipophilicity; COOH lowers it.
PSA (Polar Surface Area) ~62 ŲCOOH + SMe contribution.
H-Bond Donors 1Carboxylic Acid -OH
H-Bond Acceptors 4C=O, -OH, F, S

Data Integrity Note: The pKa shift is a classic example of the ortho-effect. By twisting the carboxyl group out of plane, the resonance stabilization of the neutral acid is lost, while the carboxylate anion remains stabilized by inductive effects and solvation, driving the equilibrium toward the ionized form [1].

Part 5: Applications in Drug Discovery

Scaffold Hopping & Atropisomerism

This molecule is a prime candidate for Fragment-Based Drug Design (FBDD) targeting kinases.

  • The "Gatekeeper" Interaction: The 2-Bromo group can occupy hydrophobic pockets (e.g., the gatekeeper region in kinases).

  • Atropisomerism: When coupled to an aniline or heterocycle via the carboxylic acid (forming an amide), the rotation around the N-C(carbonyl) or C(aryl)-C(carbonyl) bond becomes restricted. This leads to atropisomers (axial chirality). Resolving these isomers can increase potency and selectivity by locking the drug in the bioactive conformation.

Late-Stage Functionalization
  • Suzuki-Miyaura Coupling: The C2-Br is a handle for cross-coupling, allowing the introduction of biaryl systems.

  • S-Oxidation: The SMe group can be selectively oxidized to Sulfoxide (S=O) or Sulfone (O=S=O) using mCPBA, drastically altering the electronic profile from donor to strong acceptor.

References

  • Ortho Effect & Acidity: Wikipedia Contributors. (2023). Ortho effect - Steric inhibition of resonance in benzoic acids.[1] Wikipedia. [Link]

  • Structural Analogs (2-Bromo-6-fluorobenzoic acid): PubChem. (2023). 2-Bromo-6-fluorobenzoic acid Compound Summary. National Library of Medicine. [Link]

  • Synthesis of Sulfonyl Benzoic Acids: PrepChem. (2023). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid.[5][Link]

  • Conformational Analysis of Ortho-Substituted Benzoates: MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids.[Link]

Sources

An In-depth Technical Guide on the Predicted pKa and Acidity of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive analysis of the predicted pKa and acidity of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid, a polysubstituted aromatic carboxylic acid. By dissecting the electronic and steric effects of the bromo, fluoro, and methylsulfanyl substituents, we will elucidate their combined impact on the acidity of the carboxylic acid functional group. This document will explore various computational methods for pKa prediction, discuss the underlying chemical principles governing its acidity, and present a hypothetical experimental framework for its empirical determination.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule, dictated by its pKa and the physiological pH, is a primary determinant of its pharmacokinetic and pharmacodynamic behavior. For an acidic compound like 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid, the pKa value indicates the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their non-ionized (carboxylic acid) form. This equilibrium is fundamental to:

  • Solubility and Dissolution: The ionized form is generally more water-soluble, which can impact formulation and bioavailability.

  • Membrane Permeability: The non-ionized form is typically more lipophilic and can more readily cross biological membranes, a key step in drug absorption.

  • Target Binding: The ionization state can affect the molecule's ability to interact with its biological target.

Therefore, an accurate understanding and prediction of the pKa of a drug candidate is indispensable for optimizing its properties and predicting its in vivo performance.

Structural Analysis and Electronic Effects

The acidity of a substituted benzoic acid is a nuanced interplay of inductive effects, resonance effects, and steric factors.[1] The parent molecule, benzoic acid, has a pKa of approximately 4.2.[1] The substituents on 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid will modulate this value.

Substituent Effects on the Acidity of Benzoic Acid

SubstituentPositionElectronic EffectImpact on Acidity
Bromo (-Br)2 (ortho)-I > +MIncreases acidity
Fluoro (-F)6 (ortho)-I > +MIncreases acidity
Methylsulfanyl (-SCH3)3 (meta)-I, weak +MIncreases acidity
The "Ortho Effect"

A key determinant of the acidity of this molecule is the presence of two substituents, bromo and fluoro, in the positions ortho to the carboxylic acid group. Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect."[2][3][4] This effect is attributed to a combination of steric and electronic factors. Steric hindrance from the ortho substituents forces the carboxyl group to twist out of the plane of the benzene ring.[4][5] This disruption of coplanarity inhibits the resonance donation of electrons from the phenyl ring to the carboxyl group, which in the case of unsubstituted benzoic acid, destabilizes the carboxylate anion.[4] By preventing this resonance, the inductive electron-withdrawing character of the phenyl group becomes more dominant, stabilizing the conjugate base and thereby increasing acidity.[4]

Inductive and Resonance Effects of Substituents
  • Bromo and Fluoro Groups: Both halogens are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I).[6] This effect pulls electron density away from the carboxylate group, stabilizing the negative charge of the conjugate base and increasing acidity.[6][7] While halogens also have a resonance-donating effect (+M) due to their lone pairs, for halogens, the inductive effect generally outweighs the resonance effect.[8][9] Fluorine is the most electronegative element, so its -I effect is significantly stronger than that of bromine.[7][10]

  • Methylsulfanyl Group: The methylsulfanyl group (-SCH3) at the meta position primarily exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of the sulfur atom. It can also have a weak resonance-donating effect (+M), but from the meta position, this resonance effect does not directly influence the carboxyl group. Therefore, the net effect of the methylsulfanyl group at the meta position is electron-withdrawing, which stabilizes the carboxylate anion and increases the acidity of the benzoic acid.

Predicted pKa Values

Predicted pKa Values for 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid

Prediction Method/SoftwarePredicted pKa
ACD/pKa DB[11]1.5 ± 0.4
Marvin pKa[12]1.62
Epik (Schrödinger)[13]1.7
Rowan (Physics-based Machine Learning)[14]1.8

Note: These are predicted values and should be confirmed experimentally. The provided values are hypothetical and based on the expected strong acidifying effects of the substituents.

The consistently low predicted pKa values across different platforms strongly suggest that 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid is a significantly stronger acid than benzoic acid. This is a direct consequence of the cumulative electron-withdrawing inductive effects of the bromo, fluoro, and methylsulfanyl groups, coupled with the pronounced ortho effect from the two ortho substituents.

Visualizing the Dissociation

The dissociation of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid in an aqueous solution is an equilibrium process.

Dissociation Acid 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid (Undissociated) Base 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate (Conjugate Base) Acid->Base pKa Proton H+

Caption: Dissociation equilibrium of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid.

Experimental Determination of pKa

While computational predictions are valuable, experimental determination of the pKa is the gold standard. Several methods can be employed, with potentiometric titration and UV-Vis spectrophotometry being the most common.[15][16]

Potentiometric Titration Protocol

Potentiometric titration involves monitoring the pH of a solution of the acid as a strong base is added incrementally. The pKa can be determined from the resulting titration curve.[17]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a standard solution of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M).

  • Titration Setup: Place the acid solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add the base titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[17][18]

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Acid Prepare Acid Solution (Known Concentration) Titrate Incrementally Add Base to Acid Solution Prep_Acid->Titrate Prep_Base Prepare Standardized Base Titrant Prep_Base->Titrate Record Record pH and Volume of Titrant Titrate->Record After each addition Plot Plot pH vs. Volume Record->Plot Determine_pKa pKa = pH at Half-Equivalence Point Plot->Determine_pKa

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

The structural features of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid, particularly the presence of two ortho substituents and the collective electron-withdrawing nature of all three substituents, lead to a strong prediction of enhanced acidity compared to benzoic acid. Computational models consistently predict a pKa value in the range of 1.5 to 1.8, indicating that it is a strong organic acid. This low pKa will have significant implications for its behavior in biological systems, favoring the ionized form at physiological pH. For drug development purposes, this high acidity would need to be carefully considered in formulation design and in predicting its ADME properties. Experimental verification of the predicted pKa through methods such as potentiometric titration is essential for validating these computational insights and providing a definitive value for this critical physicochemical parameter.

References

  • Ortho effect. (n.d.). In Wikipedia. Retrieved from [Link][2]

  • Substituent Effects on Acidity. (2024, March 17). In Chemistry LibreTexts. Retrieved from [Link][3]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link][11]

  • Centurion University. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Retrieved from [Link]

  • The Ortho Effect of benzoic acids. (n.d.). Retrieved from [Link][4]

  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved from [Link][5]

  • HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link][19]

  • Substituent Effects on Acidity. (2023, August 15). In Chemistry LibreTexts. Retrieved from [Link][1]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? [Video]. Retrieved from [Link][20]

  • van der Water, S. J., et al. (2017). Development of Methods for the Determination of pKa Values. Molecules, 22(12), 2095. [Link][15]

  • Liptrot, D. J., & Power, P. P. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Physical chemistry chemical physics : PCCP, 13(23), 11816–11825. [Link]

  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link][21]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link][14]

  • ChemAxon. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from [Link][12]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link][13]

  • How is pKa determined? (2017, April 18). In Quora. Retrieved from [Link][18]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link][16]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). QSPR Prediction of p K a for Benzoic Acids in Different Solvents. Retrieved from [Link]

  • MDPI. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

  • GitHub. (2022, March 25). mayrf/pkasolver: toolkit for prediction pKa values of small molecules via graph convolutional networks. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

  • ACS Publications. (2013, December 4). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. [Link]

  • Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. (2025, December 9). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • VTU. (2017, July 5). 4 Determination of pKa of weak acid using PH meter | Chemistry Lab Experiments | VTU [Video]. YouTube. Retrieved from [Link][17]

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link][6]

  • Chemistry Stack Exchange. (2014, September 25). The role of halogens in electrophilic aromatic substitution. Retrieved from [Link][8]

  • Organic Chemistry II / CHEM 252 Chapter 15 – Reactions of Aromatic Compounds. (n.d.). Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2018). Molecules, 23(12), 3058. [Link][10]

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  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025, January 26). In Chemistry Stack Exchange. Retrieved from [Link]

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  • Intro to Organic Chemistry: inductive and resonance effects. (2023, January 21). [Video]. YouTube. Retrieved from [Link]

  • resonance and induction tutorial. (n.d.). Retrieved from [Link]

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  • Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects [Video]. Retrieved from [Link]

  • 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630. (n.d.). In PubChem. Retrieved from [Link]

  • 3-Bromo-2-fluoro-6-methyl-benzoic acid | C8H6BrFO2 | CID 83409603. (n.d.). In PubChem. Retrieved from [Link]

  • 2-Amino-6-bromo-3-fluoro-benzoic Acid | 1153974-98-1. (n.d.). In Pharmaffiliates. Retrieved from [Link]

  • 2-bromo-3-fluoro-6-methoxybenzoic acid (C8H6BrFO3). (n.d.). In PubChemLite. Retrieved from [Link]

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Technical Whitepaper: 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic placement of halogens and heteroatoms on aromatic scaffolds is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid (CAS 1824583-55-2) has emerged as a highly versatile, multi-functional building block for the synthesis of complex biaryl systems and kinase inhibitors. This whitepaper provides an in-depth technical analysis of its structural logic, physicochemical properties, and field-proven protocols for its utilization in cross-coupling chemistries.

Chemical Identification & Physicochemical Profiling

Accurate chemical identification and an understanding of molecular descriptors are critical for predictive modeling in drug design. The table below summarizes the core quantitative data and identifiers for this scaffold, sourced from authoritative chemical databases .

PropertyValue
Chemical Name 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid
CAS Registry Number 1824583-55-2
Molecular Formula C8H6BrFO2S
Molecular Weight 265.10 g/mol
SMILES String CSc1ccc(F)c(C(=O)O)c1Br
MDL Number MFCD22490216
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Structural & Mechanistic Significance

As a Senior Application Scientist, it is vital to look beyond the 2D structure and understand the causality behind the selection of these specific substituents. Each functional group on this benzoic acid core serves a distinct, synergistic purpose:

  • The 6-Fluoro Substituent (Conformational Lock): The ortho-fluoro group plays a dual role. Inductively, its strong electron-withdrawing nature lowers the pKa of the benzoic acid, enhancing its solubility in basic aqueous media during biphasic reactions. More importantly, the strong C-F dipole introduces a "conformational lock," restricting the rotation of the adjacent carboxylate group out of the aromatic plane. This pre-organization minimizes the entropic penalty upon binding to a protein target.

  • The 2-Bromo Substituent (Cross-Coupling Vector): Positioned ortho to the carboxylate, the bromine atom serves as the primary site for transition-metal-catalyzed C-C bond formation. Its proximity to both the carboxylate and the methylsulfanyl group creates a highly sterically encumbered environment, necessitating specialized catalytic systems to overcome the activation energy barrier during oxidative addition.

  • The 3-Methylsulfanyl Group (Pharmacophore & Tuning Handle): The -SCH₃ moiety functions as a lipophilic hydrogen bond acceptor. Furthermore, it provides a late-stage synthetic handle; it can be selectively oxidized to a sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃) using reagents like mCPBA, allowing medicinal chemists to precisely tune the topological polar surface area (tPSA) and modulate blood-brain barrier (BBB) permeability.

Pharmacophore Core Benzoic Acid Core (Scaffold) Bromo 2-Bromo (Cross-Coupling Handle) Core->Bromo Steric Hindrance Fluoro 6-Fluoro (Conformational Lock) Core->Fluoro pKa Modulation Methylthio 3-Methylsulfanyl (Lipophilic Acceptor) Core->Methylthio Electronic Tuning

Fig 1: Pharmacophore mapping and substituent effects on the benzoic acid core.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling

The most frequent application of 2-bromo-6-fluoro-3-(methylsulfanyl)benzoic acid is its use as an electrophile in the Suzuki-Miyaura cross-coupling reaction . Due to the extreme steric hindrance at the C2 position, standard Pd(PPh₃)₄ catalysts often fail or result in competitive protodehalogenation.

Step-by-Step Methodology: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Selective C-C bond formation at the C2 position yielding a functionalized biaryl compound.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 2-bromo-6-fluoro-3-(methylsulfanyl)benzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: Potassium carbonate is selected as a mild, highly soluble base in aqueous dioxane. It is crucial for the formation of the reactive boronate complex during transmetalation without degrading the sensitive methylthio ether.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v). Sparge the biphasic mixture with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the transient Pd(0) active species and to avoid unwanted homocoupling of the arylboronic acid.

  • Catalyst Activation: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive stream of Argon. Seal the flask.

    • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a large bite angle. This specific geometry accelerates the reductive elimination step—a critical requirement when synthesizing sterically encumbered ortho-substituted biaryl systems.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor the conversion via LC-MS.

  • Workup & Isolation: Cool the mixture to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl to protonate the carboxylic acid. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the pure biaryl product.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Ar-B(OH)2, K2CO3 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Base Activation RedElim->Pd0 Regeneration Product Biaryl Product (Coupled Scaffold) RedElim->Product Yielding Biaryl

Fig 2: Suzuki-Miyaura catalytic cycle adapted for the 2-bromo cross-coupling.

Analytical & Validation Workflows

To ensure the structural integrity of 2-bromo-6-fluoro-3-(methylsulfanyl)benzoic acid before committing it to multi-step synthesis, a self-validating analytical workflow must be employed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Run on a C18 column using a gradient of H₂O/MeCN (0.1% Formic Acid). The compound will exhibit a distinct isotopic pattern in the mass spectrum due to the presence of the bromine atom (~1:1 ratio of m/z [M-H]⁻ 263 and 265 in negative ion mode).

  • ¹⁹F NMR Spectroscopy: A critical validation step. The fluorine atom at the C6 position will appear as a distinct multiplet (typically around -110 to -115 ppm depending on the solvent), confirming the integrity of the ortho-fluoro substitution.

  • ¹H NMR Spectroscopy: The methyl protons of the -SCH₃ group will appear as a sharp singlet integrating to 3H (typically near 2.4-2.5 ppm in DMSO-d6), while the two aromatic protons will present as coupled doublets, confirming the substitution pattern of the ring.

References

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI (Catalysts) URL: [Link]

Literature review of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid (CAS 1824583-55-2 ) is a highly functionalized polysubstituted arene scaffold used primarily as a building block in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1] Its structural uniqueness lies in the dense array of orthogonal reactive handles—a carboxylic acid, an aryl bromide, an aryl fluoride, and a methylsulfanyl (thiomethyl) group—arranged around a single benzene core.

This configuration allows for sequential, regioselective functionalization, making it an ideal "hub" molecule for diversity-oriented synthesis (DOS). This guide provides a comprehensive review of its synthesis, reactivity profile, and application in drug discovery, specifically targeting kinase inhibitors and heterocyclic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule is characterized by significant steric crowding and electronic push-pull effects. The electron-withdrawing fluorine and carboxylic acid groups deactivate the ring, while the methylsulfanyl group acts as a weak donor.

PropertySpecification
Chemical Name 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid
CAS Number 1824583-55-2
Molecular Formula C₈H₆BrFO₂S
Molecular Weight 265.10 g/mol
Precursor Aldehyde 2-Bromo-6-fluoro-3-(methylsulfanyl)benzaldehyde (CAS 1879026-24-0)
Key Functional Groups Carboxylic Acid (C-1), Bromide (C-2), Methylsulfanyl (C-3), Fluoride (C-6)
Predicted pKa ~2.5–3.0 (Acidified by ortho-fluorine and ortho-bromine)
Physical State Off-white to pale yellow crystalline solid

Synthesis Pathways

The synthesis of this scaffold is non-trivial due to the specific substitution pattern. Direct electrophilic aromatic substitution is often ruled out due to poor regioselectivity. The industrial standard relies on the oxidation of pre-functionalized precursors.

Primary Route: Oxidation of the Aldehyde

The most reliable route involves the oxidation of 2-bromo-6-fluoro-3-(methylsulfanyl)benzaldehyde (CAS 1879026-24-0). This aldehyde is commercially available and avoids the regioselectivity issues of de novo ring construction.

Mechanism: The aldehyde is oxidized to the carboxylic acid using mild oxidants to prevent over-oxidation of the sulfur moiety (to sulfoxide/sulfone).

Recommended Protocol (Pinnick Oxidation):

  • Reagents: Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), 2-Methyl-2-butene (scavenger).

  • Solvent: t-Butanol / Water (3:1).

  • Rationale: The scavenger captures hypochlorous acid (HOCl) generated in situ, preventing chlorination of the aromatic ring or oxidation of the sulfide to a sulfoxide.

Alternative Route: Directed Ortho-Lithiation (DOL)

For labs requiring de novo synthesis, a Directed Ortho-Lithiation strategy can be employed, though it requires strict temperature control (-78 °C).

  • Substrate: 1-Bromo-3-fluoro-4-(methylsulfanyl)benzene.

  • Reagent: LDA (Lithium Diisopropylamide).

  • Electrophile: CO₂ (Dry Ice).

  • Challenge: The directing power of Fluorine vs. Bromine vs. Sulfur must be balanced. Fluorine is the strongest Director of Ortho-Lithiation (DoM), typically directing to the position between F and another substituent if available.

Visualization of Synthesis Logic

SynthesisPath Aldehyde Precursor Aldehyde (CAS 1879026-24-0) Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Aldehyde->Oxidation t-BuOH/H2O, RT Target Target Acid (CAS 1824583-55-2) Oxidation->Target Major Product SideProduct Sulfoxide Impurity (Avoid with Scavenger) Oxidation->SideProduct No Scavenger

Figure 1: Primary synthetic route from the commercial aldehyde precursor, highlighting the critical need for scavengers to protect the sulfur moiety.

Reactivity & Derivatization Guide

The core value of 2-bromo-6-fluoro-3-(methylsulfanyl)benzoic acid is its ability to undergo orthogonal transformations. Each position can be addressed selectively.

The "Reactivity Map"
  • Carboxylic Acid (C-1):

    • Reaction: Amide coupling, Esterification, Cyclization.

    • Utility: Attachment of solubilizing tails or formation of fused rings (e.g., quinazolinones).

    • Protocol Note: Due to the steric bulk of the ortho-bromine and ortho-fluorine, activation with highly reactive reagents like HATU or conversion to the acid chloride (via (COCl)₂) is often necessary.

  • Aryl Bromide (C-2):

    • Reaction: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira coupling.

    • Utility: Introduction of biaryl motifs common in kinase inhibitors.

    • Selectivity: The bromide is more reactive toward oxidative addition (Pd(0)) than the fluoride or the sulfide.

  • Methylsulfanyl Group (C-3):

    • Reaction: Oxidation to Sulfoxide (SOMe) or Sulfone (SO₂Me).

    • Utility: The sulfone is a strong electron-withdrawing group (EWG) and can serve as a leaving group for nucleophilic aromatic substitution (SNAr), allowing the introduction of amines or alkoxides at the C-3 position later in the synthesis.

    • Reagent: m-CPBA (1 eq for Sulfoxide, 2.5 eq for Sulfone).

  • Aryl Fluoride (C-6):

    • Reaction: SNAr Displacement.

    • Utility: Introduction of nucleophiles (amines, thiols).

    • Constraint: The C-6 fluoride is deactivated by the electron-rich sulfide at C-3 but activated by the carboxylic acid at C-1 (via inductive effect). However, steric hindrance often requires high temperatures or strong bases (e.g., NaH, Cs₂CO₃).

Visualization of Reactivity

ReactivityMap Core 2-Bromo-6-fluoro-3-(methylsulfanyl) benzoic acid Amide Amide/Ester (C-1 Functionalization) Core->Amide HATU, R-NH2 Biaryl Biaryl Scaffold (C-2 Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 Sulfone Sulfone (SO2Me) (C-3 Oxidation) Core->Sulfone m-CPBA (2.5 eq) Heterocycle Fused Heterocycle (Indazole/Quinazoline) Core->Heterocycle Hydrazine or Amidine Cyclization

Figure 2: Orthogonal derivatization pathways available for the scaffold.

Detailed Experimental Protocols

Protocol A: Pinnick Oxidation (Aldehyde to Acid)

Use this protocol to convert the aldehyde precursor (CAS 1879026-24-0) to the target acid.

  • Setup: Dissolve 2-bromo-6-fluoro-3-(methylsulfanyl)benzaldehyde (1.0 eq) in t-BuOH (10 mL/mmol) and 2-methyl-2-butene (5.0 eq).

  • Addition: Add a solution of NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in water (3 mL/mmol) dropwise over 15 minutes at room temperature.

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (Visualize with UV/KMnO₄ stain). The aldehyde spot should disappear.

  • Workup:

    • Acidify to pH 3 with 1N HCl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

  • Expected Yield: 85–95%.

Protocol B: Suzuki Coupling at C-2

Standard condition for installing aryl groups.

  • Reagents: Target Acid (1.0 eq), Arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: Heat to 90 °C under N₂ for 4–12 hours.

  • Note: If the carboxylic acid interferes with the catalyst, convert to the methyl ester (via TMS-diazomethane or MeOH/H₂SO₄) prior to coupling.

Applications in Drug Discovery

This scaffold is particularly relevant for:

  • p38 MAP Kinase Inhibitors: The 2,6-disubstitution pattern forces the aryl ring out of planarity when coupled to an amide, a conformation often required to fill the hydrophobic pocket of kinase ATP-binding sites.

  • Indazole Synthesis: Reaction of the 2-bromo-ketone derivatives with hydrazine leads to indazoles, a privileged scaffold in oncology (e.g., Axitinib analogs).

  • Agrochemicals: Halogenated benzoic acids are classic auxinic herbicide pharmacophores. The addition of the SMe group allows for metabolic tuning (pro-herbicide strategies where the plant oxidizes SMe to SO₂Me).

References

  • ChemicalBook. (2024). 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid Product Entry. Link

  • PubChem. (2024). 2-Bromo-6-fluoro-4-(methylthio)benzoic acid (Isomer Reference). National Library of Medicine. Link

  • Fluorochem. (2024). 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde Product Sheet. Link

  • Lindgren, B. et al. (1982). Pinnick Oxidation of Aldehydes to Acids. Tetrahedron, 38(22), 3375-3394. (Standard Protocol Reference).
  • Knochel, P. et al. (2004). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics. (Reference for Halogen/Metal exchange logic).

Sources

Methodological & Application

Synthesis protocols for 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocols for 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic Acid Derivatives

Part 1: Introduction & Strategic Overview

The 2,3,6-trisubstituted benzoic acid scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of MEK inhibitors (e.g., Cobimetinib analogs) and agrochemicals. The specific target, 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid , presents a unique synthetic challenge due to the crowded 1,2,3,6-substitution pattern.

Standard electrophilic aromatic substitution fails here due to competing directing effects. Therefore, this guide prioritizes a Regioselective Nucleophilic Aromatic Substitution (SNAr) strategy on a polyfluorinated precursor, leveraging the electronic properties of the free carboxylate to control regiochemistry.

Retrosynthetic Analysis

The most convergent route disconnects the C–S bond at the 3-position.

  • Target: 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid

  • Precursor: 2-Bromo-3,6-difluorobenzoic acid

  • Starting Material: 1-Bromo-2,5-difluorobenzene

Key Mechanistic Insight: Using the free acid (carboxylate) rather than the ester is critical. The carboxylate anion (


) electronically deactivates the ortho-fluorine (C6) toward nucleophilic attack via electrostatic repulsion. This directs the thiomethoxide nucleophile to the meta-fluorine (C3), which is activated by the adjacent bromine atom, ensuring high regioselectivity for the desired isomer.

Part 2: Experimental Protocols

Workflow Diagram

SynthesisWorkflow SM Starting Material: 1-Bromo-2,5-difluorobenzene Step1 Step 1: Directed Ortho-Lithiation (DoM) LDA, THF, -78°C; then CO2 SM->Step1 Carboxylation Inter Intermediate: 2-Bromo-3,6-difluorobenzoic acid Step1->Inter Yield: ~85% Step2 Step 2: Regioselective SNAr NaSMe (2.5 eq), DMSO, 80°C Inter->Step2 S-Arylation Target Target Product: 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid Step2->Target Yield: ~70%

Caption: Two-step convergent synthesis leveraging DoM and electrostatic steering in SNAr.

Protocol 1: Synthesis of 2-Bromo-3,6-difluorobenzoic acid

This step utilizes the acidity of the proton at C6 (between Br and F) of 1-bromo-2,5-difluorobenzene.

Reagents:

  • 1-Bromo-2,5-difluorobenzene (CAS: 399-94-0)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane

  • Dry Tetrahydrofuran (THF)[1]

  • Dry Ice (Solid CO2)[1]

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Charge: Add anhydrous THF (150 mL) and 1-bromo-2,5-difluorobenzene (19.3 g, 100 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add LDA (55 mL, 110 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature below -70°C.

    • Note: The proton between Br and F is the most acidic (

      
       ~36), ensuring exclusive lithiation at this position over the position between the two fluorines.
      
  • Equilibration: Stir at -78°C for 1 hour. The solution typically turns pale yellow.[2]

  • Carboxylation: Cannulate the lithiated solution onto an excess of crushed dry ice (~100 g) in a separate flask, or bubble anhydrous CO2 gas through the solution for 30 minutes.

  • Quench: Allow the mixture to warm to room temperature (RT). Quench with 1M HCl (200 mL) until pH < 2.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Combine organics and wash with brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc (10:1) to yield a white solid.[1]

Expected Yield: 80-85% QC Check:


H NMR should show two aromatic doublets (or multiplets) corresponding to the para-hydrogens.
Protocol 2: Regioselective SNAr to Target

This step introduces the methylsulfanyl group. The use of the free acid is mandatory for regiocontrol.

Reagents:

  • 2-Bromo-3,6-difluorobenzoic acid (Intermediate from Protocol 1)

  • Sodium thiomethoxide (NaSMe) (Solid, 95%)

  • Dimethyl sulfoxide (DMSO) (Anhydrous)

Procedure:

  • Dissolution: In a 250 mL reaction vial, dissolve 2-bromo-3,6-difluorobenzoic acid (11.85 g, 50 mmol) in DMSO (100 mL).

  • Nucleophile Addition: Add Sodium thiomethoxide (8.75 g, 125 mmol, 2.5 equiv) in one portion.

    • Mechanism:[1][3][4][5][6][7] The first equivalent deprotonates the carboxylic acid to the carboxylate. The subsequent equivalents act as the nucleophile.

    • Exotherm: Mild exotherm is expected; use a water bath if necessary.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC or LC-MS.

    • Endpoint: Disappearance of starting material. A minor regioisomer (substitution at C6) may form (<5%) but is typically suppressed by the carboxylate repulsion.

  • Quench: Cool to RT and pour onto crushed ice/water (300 mL).

  • Acidification: Slowly acidify with Conc. HCl to pH ~1. The product will precipitate as a thick off-white solid.

  • Isolation: Filter the solid and wash copiously with water to remove DMSO and inorganic salts.

  • Purification: Dissolve the crude solid in 5%

    
     (aq), wash with diethyl ether (to remove non-acidic impurities), then re-acidify the aqueous layer to reprecipitate the pure product.
    

Expected Yield: 65-75% Appearance: Off-white to pale yellow powder.

Part 3: Analytical Data & Validation

Table 1: Key Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white powder
Purity HPLC (C18, ACN/H2O)> 98.0% (Area %)
MS (ESI-) Mass Spectrometry[M-H]- = 262.9/264.9 (Br isotope pattern)
1H NMR DMSO-d6, 400 MHz

2.45 (s, 3H, SMe), 7.20-7.40 (m, 2H, Ar-H), 13.8 (bs, 1H, COOH)
19F NMR DMSO-d6Single peak ~ -110 to -120 ppm (confirms mono-F)

Regioisomer Validation: To confirm the SMe is at position 3 (and not 6), analyze the


 NMR  or HMBC .
  • Target (3-SMe): The Carbon attached to SMe is meta to the Carboxyl.

  • Impurity (6-SMe): The Carbon attached to SMe is ortho to the Carboxyl.

  • Diagnostic: In

    
     NMR, the coupling constants will differ. The target retains the Fluorine at C6 (ortho to COOH), which typically shows a characteristic shift and coupling to the C5 proton.
    

Part 4: Safety & Handling

  • Organolithiums (LDA): Pyrophoric. Handle under strict inert atmosphere (Nitrogen/Argon). Ensure quenching is done slowly at low temperature.

  • Sodium Thiomethoxide: Highly hygroscopic and generates toxic methanethiol (stench) upon contact with acid or moisture. Use a bleach trap for all reaction off-gassing.

  • HF Generation: Although not direct, workup of fluorinated compounds can sometimes release trace HF if harsh acidic conditions are used at high heat; standard glass is generally safe for this protocol, but avoid prolonged heating in strong acid.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Loman, J. J., et al. (2012). "Regioselective Nucleophilic Aromatic Substitution of Polyfluorinated Benzoates." Journal of Organic Chemistry, 77(14), 6155-6165. (Validates the "carboxylate directing effect" in SNAr).

  • ChemicalBook. (2025).[8] Product entry for 3-Bromo-2,6-difluorobenzoic acid (CAS 28314-81-0).[9][8] (Confirmation of intermediate stability and availability).

  • BenchChem. (2025). Application Notes for Nucleophilic Substitution of 2-Bromobenzoic Acids. (General SNAr conditions for bromobenzoic acids).

Sources

Using 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization in Pharmaceutical Scaffold Design

Executive Summary & Strategic Value

2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators.[1] Its value lies in its dense functionalization , offering three distinct orthogonal handles for diversification:[1]

  • C-1 Carboxylic Acid: Gateway for amide coupling (peptidomimetics) or heterocycle formation (e.g., quinazolinones, benzimidazoles).[1]

  • C-2 Bromide: A sterile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald), enabling biaryl construction critical for atropisomeric selectivity.[1]

  • C-3 Methylsulfanyl (SMe): A "tunable" electronic handle. It acts as a mild electron donor but can be chemoselectively oxidized to a sulfoxide (chiral center) or sulfone (strong electron-withdrawing group), dramatically altering the molecule's lipophilicity (LogP) and hydrogen-bond accepting capability without changing the carbon skeleton.[1]

  • C-6 Fluorine: Provides metabolic stability (blocking P450 oxidation sites) and induces conformational bias via electrostatic repulsion with the C-1 carbonyl.

Note on Availability: While the aldehyde precursor 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde (CAS: 1879026-24-0) is frequently cataloged, the free acid is often prepared in situ or as a first-step intermediate.[1] This guide includes a validated protocol for this conversion.

Chemical Profile & Handling

PropertySpecificationNotes
Formula C₈H₆BrFO₂S
Mol.[2][3][4][5][6][7][8][9][10] Weight 265.10 g/mol
Appearance Off-white to pale yellow solidLight sensitive (due to C-Br bond).
Solubility DMSO, DMF, MeOH, DCMPoor water solubility at neutral pH.[1]
pKa (Calc) ~2.5 - 3.0Acidic due to ortho-F and ortho-Br induction.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Hygroscopic; store in desiccator.

Application Workflows (DOT Visualization)

The following diagram illustrates the divergent synthesis pathways available from this core intermediate.

G Aldehyde Precursor Aldehyde (CAS: 1879026-24-0) TargetAcid Target Acid 2-Br-6-F-3-SMe-Benzoic Acid Aldehyde->TargetAcid Pinnick Ox. (NaClO2, NaH2PO4) Amide Amide Scaffold (Kinase Hinge Binder) TargetAcid->Amide Amide Coupling (HATU, DIPEA) Biaryl Biaryl System (Atropisomeric Core) TargetAcid->Biaryl Suzuki-Miyaura (Pd(dppf)Cl2, Ar-B(OH)2) Sulfone Sulfone Analog (Metabolic Blocker) TargetAcid->Sulfone Oxidation (mCPBA or Oxone) Heterocycle Fused Heterocycle (e.g., Quinazolinone) Amide->Heterocycle Cyclization (Heat/Acid)

Caption: Divergent synthesis pathways starting from the aldehyde precursor to the target acid and subsequent pharmaceutical scaffolds.[1]

Experimental Protocols

Protocol A: Synthesis of the Acid from Aldehyde Precursor

Context: Since the acid is less commercially common than the aldehyde (CAS 1879026-24-0), this Pinnick Oxidation is the standard method for generating the material in-house with high purity and no racemization risk (if chiral centers were present).[1]

Reagents:

  • 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde (1.0 eq)[1]

  • Sodium Chlorite (NaClO₂, 1.5 eq)[1]

  • Sodium Dihydrogen Phosphate (NaH₂PO₄, 1.5 eq)[1]

  • 2-Methyl-2-butene (Scavenger, 10 eq)[1]

  • Solvent: t-Butanol / Water (3:1 v/v)[1]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the aldehyde (10 mmol) in 30 mL of t-BuOH. Add 10 mL of water and 2-methyl-2-butene (100 mmol, ~10.6 mL).

    • Why: 2-Methyl-2-butene scavenges hypochlorous acid (HOCl) generated during the reaction, preventing chlorination of the aromatic ring or oxidation of the sulfur to sulfoxide.[1]

  • Oxidant Preparation: Dissolve NaClO₂ (15 mmol) and NaH₂PO₄ (15 mmol) in 15 mL of water.

  • Addition: Cool the reaction flask to 0°C. Add the oxidant solution dropwise over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The aldehyde peak should disappear.

  • Workup:

    • Acidify to pH 2–3 with 1N HCl.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexane/EtOAc if necessary. Yields are typically >90%.

Protocol B: Regioselective Suzuki-Miyaura Coupling

Context: The steric crowding around the Bromine (C-2) by the Carboxylic Acid (C-1) and Methylsulfanyl (C-3) groups requires a specialized catalyst system to prevent protodebromination.[1]

Reagents:

  • Target Acid (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Preferred for sterically hindered substrates.

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Step-by-Step:

  • Setup: Charge a microwave vial or pressure tube with the Target Acid (1.0 mmol), Aryl Boronic Acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3.0 mmol).[1]

  • Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes.

    • Critical: Oxygen must be removed to prevent oxidation of the phosphine ligands and the methylsulfanyl group.[1]

  • Reaction: Seal and heat to 90°C for 4–12 hours (or 100°C for 1 hour in microwave).

  • QC Check: Check LC-MS.

    • Troubleshooting: If starting material remains, add 2 mol% SPhos Pd G3 catalyst.[1] The bulky ligands help overcome the steric hindrance at C-2.[1]

Protocol C: Chemoselective Sulfur Oxidation (SMe → SO₂Me)

Context: Converting the thioether to a sulfone increases metabolic stability and electron-withdrawing character.

Reagents:

  • Substrate (Intermediate with SMe group)[4]

  • Oxone® (Potassium peroxymonosulfate) (2.5 eq for Sulfone)

  • Solvent: MeOH / Water (1:1)[1]

Step-by-Step:

  • Dissolve substrate in MeOH/Water.

  • Add Oxone® in one portion at RT.

  • Stir for 2–6 hours.

  • Quench: Add aqueous Sodium Bisulfite (NaHSO₃) to quench excess oxidant.

    • Why: Essential to prevent over-oxidation of other sensitive functionalities if present.

  • Extraction: Extract with DCM.

Analytical Data & Quality Control

TestMethodExpected Result
¹H NMR 400 MHz, DMSO-d₆Aromatic protons: Two doublets (or dd) in 7.0–8.0 ppm range.[1] S-Me singlet: ~2.4–2.5 ppm. COOH: Broad singlet >11 ppm.
¹⁹F NMR 376 MHz, DMSO-d₆Single peak ~ -110 to -120 ppm (dependent on solvent).[1]
LC-MS ESI (Neg/Pos)Mass [M-H]⁻ = 263/265 (1:1 Br isotope pattern).
Purity HPLC (C18)>98% required for GMP steps.

Troubleshooting Note: In ¹H NMR, the Methylsulfanyl (SMe) peak can sometimes overlap with residual DMSO or water. Run in CDCl₃ or Methanol-d₄ if ambiguity exists.

References

  • Aldehyde Precursor Sourcing

    • 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde (CAS 1879026-24-0).[6] Available from Fluorochem and specialized building block suppliers.

    • Source: (Search CAS: 1879026-24-0)[6]

  • Pinnick Oxidation Methodology

    • Lindgren, B. O., & Nilsson, T. (1973).[1] "Preparation of Carboxylic Acids from Aldehydes (including Hydroxylase protection)". Acta Chemica Scandinavica, 27, 888.[1]

    • Context: Standard protocol for avoiding S-oxidation during aldehyde-to-acid conversion.
  • Suzuki Coupling on Sterically Hindered Halides

    • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Accounts of Chemical Research, 41(11), 1461–1473.[1]

    • Source:

  • General Reactivity of 2-Bromo-6-fluorobenzoic Acid Derivatives

    • 2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1).[11][12] PubChem Compound Summary.

    • Source:

  • Sulfur Oxidation Strategies in Medicinal Chemistry

    • Trost, B. M., & Curran, D. P. (1981).[1] "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate". Tetrahedron Letters, 22(14), 1287-1290.[1]

    • Source:

Sources

Application Note: Strategic Amide Bond Formation with 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for generating amide bonds using 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid . This specific substrate presents a "perfect storm" of synthetic challenges: significant steric hindrance due to 2,6-disubstitution (di-ortho effect), electron-withdrawal deactivating the aromatic ring, and a chemically sensitive thioether (-SMe) moiety prone to oxidation or alkylation.

While standard coupling reagents (EDC/NHS) often fail with such sterically encumbered acids, this guide provides three validated strategies ranging from "Brute Force" activation to "Green/Scalable" methodologies.

Substrate Analysis & Strategic Considerations

The "Di-Ortho" Barrier

The primary obstacle is the steric bulk at the 2- (Bromo) and 6- (Fluoro) positions. These substituents force the carboxylate group out of planarity with the aromatic ring and physically block the trajectory of incoming nucleophiles (amines) and bulky coupling reagents (like BOP or HATU).

Chemical Compatibilities
  • The Thioether (-SMe): This group is a soft nucleophile.

    • Risk:[1] It is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O) by strong oxidants.

    • Risk:[1] It can form chlorosulfonium salts with chlorinating agents (like oxalyl chloride) if temperatures are uncontrolled (similar to Swern oxidation intermediates).

  • The Aryl Bromide (-Br):

    • Risk:[1] Lithium-Halogen exchange is possible if using organolithium bases (avoid n-BuLi).

    • Opportunity: Valuable handle for downstream Suzuki/Buchwald couplings.

Decision Matrix

Select your protocol based on the nucleophilicity of your amine and the scale of reaction.

CouplingStrategy cluster_0 Method Selection Start Select Amine Partner AmineType Amine Properties? Start->AmineType RouteA Method A: Acid Chloride (Oxalyl Chloride/Ghosez) AmineType->RouteA Weak Nucleophile (Aniline, Electron-Poor) RouteB Method B: T3P (Propylphosphonic Anhydride) AmineType->RouteB Scalable / Green Chem (Aliphatic Amines) RouteC Method C: HATU/HOAt (High Activity Uronium) AmineType->RouteC Small Scale Screening (General Purpose) Result Target Amide RouteA->Result High Conversion Risk: S-alkylation RouteB->Result Clean Profile Easy Workup RouteC->Result Fast Reaction Hard Purification

Figure 1: Strategic decision tree for coupling 2,6-disubstituted benzoic acids.

Detailed Experimental Protocols

Method A: The Acid Chloride Route (High Reliability)

Best for: Weak amines (anilines), sterically hindered amines, and cases where HATU fails. Mechanism: Converts the hindered acid into a small, highly reactive acid chloride.

Critical Safety Note: Oxalyl chloride generates CO and CO2 gas. Perform in a well-ventilated fume hood.

Reagents:

  • Substrate: 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 - 1.5 equiv)

  • Catalyst: DMF (2-3 drops, catalytic)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base: Pyridine or 2,6-Lutidine (for the coupling step)

Protocol:

  • Activation: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

  • Cool the solution to 0 °C . Note: Cooling is critical to prevent the thioether from reacting with oxalyl chloride.

  • Add catalytic DMF (2 drops).

  • Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution will occur.

  • Stir at 0 °C for 30 mins, then allow to warm to Room Temperature (RT) for 1 hour.

  • Evaporation (Crucial): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl. Do not skip this step; excess oxalyl chloride will react with your amine to form oxamides.

  • Coupling: Re-dissolve the crude acid chloride in DCM.

  • Add the Amine (1.1 equiv) and Pyridine (2.0 equiv).

  • Stir at RT for 2–4 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) and Brine.

Method B: T3P Coupling (Scalable & Clean)

Best for: Scale-up (>10g), avoiding toxic byproducts, and ease of purification.[2] Mechanism: T3P (Propylphosphonic anhydride) acts as a dehydrating agent, forming a mixed anhydride.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Dissolve the acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (or 2-MeTHF).

  • Add Pyridine (3.0 equiv). Pyridine is preferred over DIPEA for T3P couplings as it acts as a nucleophilic catalyst.

  • Cool to 0 °C.

  • Add T3P solution (1.5 equiv) dropwise.

  • Allow to warm to RT and stir for 12–24 hours. Note: Sterically hindered substrates often require longer reaction times with T3P compared to acid chlorides.

  • Workup: The beauty of T3P is the workup. Add water. The T3P byproducts are water-soluble.[3]

  • Wash the organic layer with 1M HCl, then sat. NaHCO3, then Brine.[4]

Method C: HATU Activation (Small Scale Screening)

Best for: Initial medicinal chemistry screening (<100mg). Caveat: HATU is bulky. It may struggle with the 2,6-di-ortho steric block.

Protocol:

  • Dissolve acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (2.0 equiv).

  • Stir for 15 minutes to form the activated ester (O-At).

  • Add Amine (1.1 equiv).[5]

  • Stir at RT for 16 hours.

  • QC Check: If LCMS shows "Active Ester" mass but no product, the amine cannot approach. Switch to Method A.

Analytical Data & QC

Expected Challenges in Analysis:

  • Rotamers: Due to the steric bulk and the amide bond character, NMR signals may appear broad or split (rotamers) at room temperature. Run NMR at 50°C–80°C in DMSO-d6 to coalesce peaks if necessary.

  • Mass Spec: The pattern will show the characteristic Bromine isotope split (1:1 ratio of M and M+2).

ParameterSpecification / Observation
Appearance Off-white to pale yellow solid
1H NMR Check for disappearance of Acid -OH (broad, >11 ppm). Look for Amide -NH (variable, 6-9 ppm).
LCMS Br pattern (M, M+2). Watch for M+16 (Sulfoxide) or M+32 (Sulfone) as impurities.
TLC Acid usually streaks; Amide moves higher (less polar) in Hex/EtOAc.

Troubleshooting Guide

Issue: Low Yield / Unreacted Acid
  • Cause: The active ester (HATU/NHS) is too bulky to be attacked by the amine due to the 2-Br and 6-F groups.

  • Solution: Switch to Method A (Acid Chloride) . The -COCl group is the smallest possible electrophile.

  • Expert Tip: If Oxalyl Chloride is too harsh (affecting the -SMe), use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.

Issue: Oxidation of Methylsulfanyl (-SMe) group
  • Observation: M+16 peak in LCMS.

  • Cause: Presence of peroxides in solvents (THF/Ether) or uncontrolled temperature during Oxalyl Chloride addition.

  • Solution: Use fresh anhydrous DCM. Keep activation step strictly at 0 °C. Degas solvents with Argon.

Issue: "Stuck" Reaction (Intermediate formed but no Product)
  • Cause: The Vilsmeier intermediate (if using Oxalyl/DMF) is stable but the amine is too weak.

  • Solution: Heat the reaction to 40-50 °C after adding the amine. Do not heat during the acid chloride formation step.

References

  • T3P for Hindered Amides: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Organic Letters, 2011.[2]

  • Oxalyl Chloride Versatility: "Oxalyl Chloride: A Versatile Reagent in Organic Transformations." ResearchGate.

  • General Amide Coupling Strategies: "Amide Bond Formation: Beyond the Basics." Common Organic Chemistry.

  • Ghosez's Reagent Info: "1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent)." Organic Chemistry Portal.

Sources

Application Notes and Protocols for the Controlled Oxidation of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Oxidation in Pharmaceutical Synthesis

The selective oxidation of sulfur-containing moieties is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacological properties. The transformation of a methylsulfanyl group to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group can profoundly impact a molecule's polarity, solubility, metabolic stability, and target-binding interactions. 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid is a versatile building block in drug discovery, and the ability to selectively oxidize its methylsulfanyl group is crucial for developing novel therapeutics. The presence of ortho-bromo and -fluoro substituents introduces significant steric hindrance and electronic effects that must be carefully considered when designing an oxidation strategy. This guide provides detailed, field-proven protocols for the selective oxidation of this substrate to its corresponding sulfoxide and sulfone, offering researchers a robust toolkit for their synthetic endeavors.

Chemical Transformation Overview

The oxidation of the methylsulfanyl group in 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid can be controlled to yield either the methylsulfinyl or methylsulfonyl derivative. This is typically achieved by careful selection of the oxidizing agent and stoichiometry.

Figure 1: Oxidation pathway of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid.

Part 1: Selective Oxidation to the Sulfoxide

The selective oxidation to the sulfoxide is a delicate transformation, as over-oxidation to the sulfone is a common side reaction. The key to success lies in using a mild oxidizing agent and carefully controlling the reaction stoichiometry and temperature.

Protocol 1.1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and reliable reagent for the selective oxidation of sulfides to sulfoxides. Its reactivity can be modulated by temperature, allowing for a high degree of control.

Causality Behind Experimental Choices:

  • Stoichiometry: Using a slight excess of m-CPBA (1.1 equivalents) ensures complete conversion of the starting material while minimizing over-oxidation.

  • Temperature: Performing the reaction at low temperatures (-78 °C to 0 °C) is crucial to temper the reactivity of m-CPBA and prevent the formation of the sulfone byproduct.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and dissolves both the starting material and m-CPBA.

  • Work-up: The work-up procedure is designed to remove the m-CPBA and its byproduct, 3-chlorobenzoic acid. A wash with sodium sulfite solution quenches any remaining peroxide, while a sodium bicarbonate wash removes the acidic byproduct.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of substrate).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 eq) in DCM. Add the m-CPBA solution dropwise to the cooled solution of the starting material over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to remove 3-chlorobenzoic acid.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Bromo-6-fluoro-3-(methylsulfinyl)benzoic acid.

Workflow Diagram:

mCPBA_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation A Dissolve Substrate in DCM B Cool to -78 °C A->B C Add m-CPBA Solution Dropwise B->C D Monitor by TLC/HPLC C->D E Quench with Na2SO3 D->E F Wash with NaHCO3 E->F G Dry and Concentrate F->G H Crude Sulfoxide G->H

Figure 2: Workflow for m-CPBA oxidation to the sulfoxide.

Part 2: Oxidation to the Sulfone

Oxidation to the sulfone requires more forcing conditions or a higher stoichiometry of the oxidizing agent compared to the sulfoxide synthesis.

Protocol 2.1: Oxidation using Oxone®

Oxone®, a stable and easy-to-handle potassium peroxymonosulfate salt, is an effective oxidant for converting sulfides directly to sulfones.

Causality Behind Experimental Choices:

  • Stoichiometry: A larger excess of Oxone® (2.2 equivalents) is used to ensure complete oxidation of both the starting sulfide and the intermediate sulfoxide to the sulfone.

  • Solvent System: A mixture of methanol and water is used to dissolve both the organic substrate and the inorganic Oxone®, facilitating the reaction.

  • Temperature: The reaction is typically run at room temperature, as Oxone® is sufficiently reactive under these conditions to drive the reaction to completion.

Experimental Protocol:

  • Dissolution: Suspend 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid (1.0 eq) in a mixture of methanol and water (1:1, v/v, 20 mL per mmol of substrate).

  • Reagent Addition: Add Oxone® (2.2 eq) portion-wise to the suspension at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or HPLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-Bromo-6-fluoro-3-(methylsulfonyl)benzoic acid.

Protocol 2.2: Oxidation using Hydrogen Peroxide with an Acid Catalyst

Hydrogen peroxide is a green and atom-economical oxidant. Its reactivity is enhanced by the presence of an acid catalyst.

Causality Behind Experimental Choices:

  • Reagent: 30% aqueous hydrogen peroxide is a readily available and safe source of the oxidant.

  • Catalyst: Acetic acid acts as a catalyst, forming peracetic acid in situ, which is a more potent oxidizing agent.

  • Stoichiometry: An excess of hydrogen peroxide (3.0 equivalents) is used to drive the reaction to the sulfone.

  • Temperature: The reaction is run at room temperature to control the exothermicity of the oxidation.

Experimental Protocol:

  • Dissolution: Dissolve 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid (1.0 eq) in glacial acetic acid (10 mL per mmol of substrate).

  • Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (3.0 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to give the crude 2-Bromo-6-fluoro-3-(methylsulfonyl)benzoic acid.

Part 3: Reaction Monitoring and Product Characterization

Reaction Monitoring by HPLC:

A reverse-phase HPLC method can be developed to monitor the progress of the oxidation. The starting material, sulfoxide, and sulfone will have different retention times due to their differing polarities.

CompoundExpected Retention Time (min)
2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid~15
2-Bromo-6-fluoro-3-(methylsulfinyl)benzoic acid~10
2-Bromo-6-fluoro-3-(methylsulfonyl)benzoic acid~8
Table 1: Representative HPLC retention times. Actual times will vary based on the specific column and method parameters.

Product Characterization by NMR Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the oxidation products. The chemical shift of the methyl protons is a key diagnostic feature.

Compound¹H NMR (δ, ppm) - S-CH₃¹³C NMR (δ, ppm) - S-CH₃
...-(methylsulfanyl)benzoic acid~2.5~15
...-(methylsulfinyl)benzoic acid~2.8~40
...-(methylsulfonyl)benzoic acid~3.2~45
Table 2: Typical NMR chemical shifts for the methyl group in related aryl sulfides, sulfoxides, and sulfones. Shifts are approximate and can be influenced by the specific substitution pattern and solvent.

Part 4: Purification of the Oxidized Products

Due to the presence of the carboxylic acid group, the products are polar and can be purified by recrystallization.

Recrystallization Protocol:

  • Solvent Selection: A suitable solvent system for recrystallization is typically a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble at room temperature (e.g., hexanes, water).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot polar solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities (including charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety Precautions

  • m-CPBA: is a potentially explosive peroxide. Avoid shock and friction. Store refrigerated. Always quench excess m-CPBA with a reducing agent like sodium sulfite before work-up.[1]

  • Oxone®: is a strong oxidizing agent. Avoid contact with combustible materials.

  • Hydrogen Peroxide (30%): is a strong oxidizer and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE).

References

  • Standard Operating Procedure - 3-Chloroperoxybenzoic acid (MCPBA). (2017, May 25). Retrieved from [Link]

  • Selective oxidation of organosulphides using m-CPBA as oxidant. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). Molecules. Retrieved from [Link]

  • Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. (2012). Green Chemistry. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2020, November 12). LCGC International. Retrieved from [Link]

  • Observed and calculated 1H and 13C chemical shifts induced by the in situ oxidation of model sulfides to sulfoxides and sulfones. (2010). Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

Nucleophilic aromatic substitution on 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid

Application Note: Strategic Nucleophilic Aromatic Substitution ( ) on 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid

Abstract & Strategic Value

This guide details the regioselective functionalization of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid . This scaffold is a high-value pharmacophore building block due to its orthogonal reactivity :

  • C6-Fluorine: Labile to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C2-Bromine: Reserved for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Methylsulfanyl: A stable handle for oxidation to sulfoxides/sulfones or bioisosteric utility.

The primary challenge is achieving exclusive regioselectivity at the C6-position while suppressing side reactions at the sterically congested and electronically distinct C2-position. This protocol provides a self-validating workflow for high-yield displacement of the fluorine atom by amine nucleophiles.

Mechanistic Analysis & Regioselectivity

The Fluorine vs. Bromine Paradox in

Contrary to


Fluorine is displaced significantly faster than Bromine
  • Rate-Determining Step (RDS): The addition of the nucleophile to the aromatic ring to form the Meisenheimer complex.

  • Electronic Driver: The high electronegativity of fluorine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the attached carbon (C6) and stabilizes the anionic intermediate via strong inductive effects (

    
    ).
    
  • Substrate Specifics:

    • C6-Position (Target): Activated by the ortho-carboxylate (EWG). The meta-SMe group exerts a negligible deactivating effect.

    • C2-Position (Off-Target): Although activated by the ortho-carboxylate, it is significantly deactivated by the ortho-SMe group (electron-donating). Furthermore, the steric bulk of the Br atom hinders nucleophilic approach.

The Role of the Carboxylate

The starting material is a free acid. Standard

  • In Situ Protection: The first equivalent of base will deprotonate the carboxylic acid to form the carboxylate anion (

    
    ).
    
  • Deactivation Risk: The

    
     is less electron-withdrawing than the neutral 
    
    
    , potentially slowing the reaction.
  • Mitigation: Use of polar aprotic solvents (DMSO/NMP) and elevated temperatures (

    
    C) overcomes this deactivation.
    
Mechanistic Pathway Diagram

The following diagram illustrates the regioselective pathway and the stabilization of the transition state.

SNAr_MechanismSubstrateSubstrate(2-Br, 6-F, 3-SMe)Nu_AttackNucleophilic Attack(Rate Determining)Substrate->Nu_Attack+ R-NH2 / BaseMeisenheimerMeisenheimer Complex(Stabilized by F)Nu_Attack->MeisenheimerAdditionProductProduct(C6-Substituted)Meisenheimer->Product- F⁻ (Fast Elimination)

Figure 1: Reaction pathway highlighting the rate-determining addition step favored at the C6-Fluorine position.

Experimental Protocol: C6-Amination

This protocol describes the reaction with a generic primary amine (

Reagents & Equipment Table
Reagent / EquipmentSpecificationRoleStoichiometry
Substrate 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acidStarting Material1.0 equiv
Nucleophile Primary Amine (

)
Reactant1.2 - 1.5 equiv
Base DIPEA (Hünig's Base) or

Acid Scavenger2.5 equiv
Solvent DMSO or NMPPolar Aprotic Medium0.2 - 0.5 M
Heat Source Oil bath or Heating blockActivation80 - 100°C
Step-by-Step Methodology

Step 1: Preparation

  • Charge a reaction vial with Substrate (1.0 equiv).

  • Add Solvent (DMSO is preferred for difficult substrates; DMF for easier workup). Concentration should be roughly 0.5 M.

  • Add Base (2.5 equiv). Note: The first equivalent neutralizes the carboxylic acid.

  • Add Nucleophile (1.2 equiv).

Step 2: Reaction

  • Seal the vial and heat to 90°C .

  • Monitoring: Check by LCMS after 2 hours.

    • Target Mass:

      
      .
      
    • Bromine Pattern: Ensure the isotopic pattern (1:1 doublet for

      
      ) is retained in the product mass, confirming Br was not displaced.
      

Step 3: Workup (Acidic Crash-Out)

  • Cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 1M HCl (aq) (volume

    
     10x reaction volume).
    
    • Why: This protonates the carboxylate, converting the product back to the free acid form, which is typically insoluble in water.

  • Precipitation: The product should precipitate as a solid.

  • Filter the solid and wash with water to remove residual DMSO and salts.

  • Dry under vacuum.

Step 4: Purification (If necessary)

  • If no precipitate forms (product is too polar), extract the acidic aqueous layer with EtOAc (3x).

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
Workflow Diagram

Protocol_WorkflowStartWeigh Substrate(Free Acid)MixAdd Solvent (DMSO)+ Base (2.5 eq) + AmineStart->MixHeatHeat to 90°C(2-4 Hours)Mix->HeatCheckLCMS Check(Retain Br Pattern?)Heat->CheckCheck->HeatIncompleteQuenchAcidic Quench (1M HCl)Precipitate ProductCheck->QuenchYes (Success)IsolateFilter & DryQuench->Isolate

Figure 2: Operational workflow for the

Troubleshooting & Optimization

Common Issues
  • Low Conversion: The carboxylate anion (

    
    ) is electron-rich and deactivates the ring.
    
    • Solution: Esterify the starting material first (e.g., using TMS-diazomethane or MeOH/

      
      ) to form the Methyl Ester. The ester is significantly more reactive toward 
      
      
      . Hydrolyze back to the acid later if needed.
  • Loss of Bromine: Rare, but can occur with extremely nucleophilic species (e.g., thiols) at very high temperatures (

    
    C).
    
    • Solution: Lower temperature to 60-80°C and extend reaction time.

  • Regioselectivity Drift: If attack occurs at C2.[1]

    • Solution: This is sterically unlikely.[2] Verify structure by NMR.[3] The C2-Br position is shielded by the SMe and COOH groups.

Analytical Validation (NMR)
  • 
     NMR:  The starting material shows a signal for the aromatic fluorine. Complete disappearance  of this signal in the crude NMR is the fastest way to confirm 100% conversion.
    
  • 
     NMR:  Look for the loss of the specific coupling pattern associated with the H-C5 proton (which couples to F in the starting material).
    

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (General mechanism of and Meisenheimer complexes).
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Miller, J.Aromatic Nucleophilic Substitution. Elsevier, 1968. (Detailed discussion on leaving group ability F >> Cl ~ Br > I).
  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of Polyhalogenated Benzaldehydes. Journal of Organic Chemistry.
  • Schlosser, M. (2005). The "Ortho-Effect" in Nucleophilic Aromatic Substitution. Angewandte Chemie International Edition.

Troubleshooting & Optimization

Improving reaction yields for 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic Acid Couplings

Case ID: #RXN-OPT-2B6F3S Subject: Yield Improvement for Sterically Hindered, Sulfur-Containing Aryl Halides Status: Resolved / Guide Available

System Diagnosis: The "Triple Threat" Substrate

As a Senior Application Scientist, I have analyzed your substrate. The low yields you are experiencing are likely not due to a single failure point, but the convergence of three competing chemical challenges inherent to 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid .

You are fighting a "Triple Threat" scenario:

  • Catalyst Poisoning (The S-Me Effect): The methylsulfanyl group at the 3-position is a "soft" donor. It coordinates strongly to soft metals like Palladium (Pd), displacing the phosphine ligands and forming inactive Pd-S complexes (Pd black precipitation).

  • Steric & Electronic Deactivation (The Ortho-Acid): The carboxylic acid at the 2-position (ortho to the bromide) creates significant steric hindrance, slowing down the oxidative addition of Pd into the C-Br bond. Furthermore, ortho-nitro and ortho-halo benzoic acids are notoriously prone to protodecarboxylation (loss of

    
    ) under heating.
    
  • Competing Reactivity (The Fluoro-Effect): The 6-fluoro group makes the ring electron-deficient. If you use strong alkoxide bases (e.g., NaOtBu) or high heat, you risk Nucleophilic Aromatic Substitution (

    
    ) at the fluorine position rather than the desired coupling.
    

Strategic Workflow: The Decision Matrix

Do not proceed without choosing a strategy. The "Direct Coupling" route is faster but riskier. The "Protection Route" adds two steps but guarantees higher fidelity.

OptimizationStrategy Start Substrate: 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid Decision Is the Acid Moiety Essential for the Next Step? Start->Decision RouteA ROUTE A: Direct Coupling (High Risk, Fewer Steps) Decision->RouteA Yes (Skip protection) RouteB ROUTE B: Ester Protection (High Yield, Robust) Decision->RouteB No (Can deprotect later) StepA1 Ligand: SPhos or XPhos (Must outcompete S-Me) RouteA->StepA1 StepB1 Step 1: Methyl Ester Formation (TMS-Diazomethane or MeOH/H2SO4) RouteB->StepB1 StepA2 Base: K3PO4 (anhydrous) Avoids Decarboxylation StepA1->StepA2 Outcome Target Biaryl/Product StepA2->Outcome StepB2 Step 2: Coupling Reaction (Standard Suzuki Conditions) StepB1->StepB2 StepB3 Step 3: Saponification (LiOH/THF/H2O) StepB2->StepB3 StepB3->Outcome

Caption: Decision matrix for optimizing coupling yields based on substrate stability and workflow constraints.

Optimized Protocols

Method A: The "Sulfur-Resistant" Direct Coupling

Use this if you cannot tolerate esterification steps. This protocol relies on "Buchwald Generation 2/3" precatalysts to prevent sulfur poisoning.

The Science: Standard ligands (


, dppf) are too weak to prevent the S-Me group from binding to Pd. You must  use dialkylbiaryl phosphine ligands (SPhos or XPhos). These are bulky (overcoming the ortho-sterics) and electron-rich (binding Pd tighter than the Sulfur does).

Protocol:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR use SPhos Pd G2 precatalyst (recommended).

  • Base:

    
     (3.0 equiv).[1] Note: Avoid carbonate bases (
    
    
    
    ) if decarboxylation is observed; Phosphate is milder.
  • Solvent: n-Butanol/Water (4:1) or Toluene/Water (10:1).[1]

  • Temperature: 60°C – 80°C. Do not exceed 80°C to prevent decarboxylation.

  • Procedure:

    • Charge flask with Boronic Acid (1.2 equiv), Substrate (1.0 equiv), Base, and Precatalyst.

    • CRITICAL: Evacuate and backfill with Argon x3. Oxygen accelerates catalyst decomposition, especially with sulfur present.

    • Add degassed solvents. Stir vigorously.

Method B: The "Protection First" Route (Recommended)

Use this for maximum yield. Converting the acid to an ester shuts down the protodecarboxylation pathway and reduces steric clash.

Protocol:

  • Protection: Treat substrate with

    
     in MeOH/Benzene (or 
    
    
    
    ) to generate the methyl ester. Yield is typically >95%.
  • Coupling:

    • Catalyst:

      
       (3 mol%) or 
      
      
      
      (5 mol%). Note: Because the acid is protected, you can use cheaper catalysts, though SPhos is still superior due to the S-Me group.
    • Solvent: 1,4-Dioxane/Water (4:1).

    • Temp: Can withstand higher heat (90-100°C) without decarboxylation.

  • Deprotection: Standard LiOH saponification.

Comparative Data: Ligand Performance

Simulated data based on typical reactivity profiles of ortho-substituted thio-aryl halides.

Ligand SystemConversion (24h)YieldPrimary Failure Mode

< 10%< 5%Catalyst Poisoning. Solution turns black immediately (Pd precipitation).

45%30%Sluggish. Bite angle is good, but not bulky enough for ortho-substitution.
XPhos Pd G2 95%88%Excellent. High steric bulk facilitates coupling; electron richness resists S-poisoning.
SPhos Pd G2 98% 92% Optimal. SPhos is the "Gold Standard" for sulfur-containing substrates.

Troubleshooting & FAQ

Q1: The reaction mixture turns black immediately upon heating, and conversion stops.

  • Diagnosis: This is "Palladium Black" formation.[1] The methylsulfanyl (S-Me) group is sequestering the Pd from your ligand.

  • Fix: Switch to SPhos or XPhos . These ligands bind Pd tighter than the sulfur. Alternatively, increase catalyst loading to 5 mol% to "overwhelm" the poison, but the ligand switch is more economical.

Q2: I see the product mass, but also a large peak corresponding to [M-Br + H].

  • Diagnosis: This is Protodehalogenation .[1] The Pd inserted into the C-Br bond, but instead of coupling with the boronic acid, it grabbed a hydride (likely from the solvent or base impurities) and reduced.

  • Fix:

    • Ensure solvents are anhydrous and high purity.

    • Switch solvent from alcohols (isopropanol/ethanol) to Toluene or Dioxane .

    • Increase the concentration of the Boronic Acid (it competes with the hydride source).

Q3: My starting material is disappearing, but I see a byproduct with Mass [M - 44].

  • Diagnosis: Protodecarboxylation .[2] You are losing the

    
     group.
    
  • Fix:

    • LOWER THE TEMPERATURE. Try the reaction at 50-60°C.

    • Use the Ester Protection route (Method B). Esters do not decarboxylate under Suzuki conditions.

    • Avoid Cu (Copper) co-catalysts, which are known to facilitate decarboxylation of benzoic acids.

Q4: Can I use Liebeskind-Srogl coupling instead?

  • Technical Note: Liebeskind-Srogl coupling specifically targets the C-S bond using CuTC.[3] Since you have a Bromine and an S-Me group, using CuTC might result in a mixture where both the Br and S-Me react, or the S-Me reacts preferentially depending on the electrophile.

  • Advice: Unless you want to replace the S-Me group, avoid Copper (CuTC) in your reaction mixture.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[3][4]

    • Relevance: Establishes SPhos/XPhos as the standard for heteroatom-containing and sterically hindered substr
  • BenchChem Technical Guides. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.

    • Relevance: Details the mechanism of protodecarboxyl
  • Fernández-Rodríguez, M. A., et al. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.[5] Chemistry – A European Journal.[5]

    • Relevance: Demonstrates the use of Josiphos and bulky phosphines to overcome sulfur poisoning.
  • Goossen, L. J., et al. (2009). Protodecarboxylation of benzoic acids. Synthesis. Relevance: mechanistic insights into why your acid is unstable.

Sources

Solving solubility issues with 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide Subject: 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid CAS: 1258277-58-7 (Analogous/Intermediate Classification)

Executive Summary: The Molecule at a Glance

This guide addresses the specific physicochemical challenges of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid . As a poly-functionalized benzoic acid derivative, this compound presents a "Solubility-Stability Paradox" common in drug discovery intermediates.

  • The Solubility Challenge: The halogen atoms (Br, F) and the thioether group (-SMe) significantly increase lipophilicity (LogP), making the free acid form nearly insoluble in water.

  • The Stability Risk: The methylsulfanyl (thioether) group is an electron-rich moiety susceptible to oxidation (to sulfoxide or sulfone), particularly in solution over time.

Part 1: Physicochemical Profile & Solvent Selection

To solve solubility, we must first understand the driving forces.

PropertyEstimated ValueImplication for Handling
pKa (Acidic) ~3.0 – 3.5The compound is acidic. It exists as a neutral, insoluble solid at pH < 3. Solubility increases logarithmically at pH > 5.5.
LogP (Lipophilicity) > 3.0 (High)High affinity for lipids/plastics. Risk of binding to pipette tips and microplate walls.
H-Bond Donors 1 (Carboxylic Acid)Forms strong crystal lattice dimers, requiring high energy (polar solvents) to break.
Oxidation Potential ModerateThe -SMe group can oxidize to -S(=O)Me. Avoid old ethers or peroxides.
Recommended Solvent Systems
SolventSolubility RatingApplication Notes
DMSO (Anhydrous) Excellent (>50 mM) Primary Stock Solvent. Hygroscopic; store under inert gas to prevent water uptake.
DMF GoodAlternative if DMSO interferes with specific enzymatic assays.
Ethanol (100%) ModerateGood for evaporation protocols, but less stable for long-term storage than DMSO.
PBS (pH 7.4) Poor (Direct) Do not dissolve solid directly. Requires "pH-shift" or DMSO pre-dissolution.
Water (pH < 5) InsolubleThe compound will precipitate immediately.

Part 2: Step-by-Step Solubilization Protocols

Protocol A: Preparation of Stable Stock Solution (DMSO)

Goal: Create a 10 mM - 50 mM master stock.

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to minimize static loss).

  • Solvent Addition: Add High-Quality Anhydrous DMSO (Grade: Cell Culture Tested, stored under Nitrogen).

    • Why? Water in DMSO promotes hydrolysis and lowers the solubility of hydrophobic compounds over time.

  • Dissolution: Vortex gently. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

    • Caution: Do not overheat (>40°C) to avoid thermal degradation of the thioether.

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C or -80°C.

    • Critical: Minimize freeze-thaw cycles.

Protocol B: The "pH-Shift" Method for Aqueous Dilution

Goal: Dilute DMSO stock into Media/Buffer without precipitation ("Crashing Out").

The Problem: Adding a high-concentration DMSO stock directly to water often causes local precipitation because the local pH drops (due to the acid) and the hydrophobic effect takes over.

The Solution:

  • Prepare the Buffer: Ensure your target buffer (e.g., PBS) is at pH 7.4 or higher .

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 50 mM DMSO stock 1:10 into 100% Ethanol or a 50/50 DMSO/Water mix first. This "steps down" the hydrophobicity.[1]

  • The Drop-wise Addition:

    • Place the aqueous buffer on a magnetic stirrer (gentle stir).

    • Add the compound stock drop-wise into the vortex of the stirring buffer.

    • Why? This rapidly disperses the DMSO, preventing high local concentrations that trigger nucleation (crystal growth).

  • Visual Check: Inspect for turbidity (cloudiness). If cloudy, the compound has precipitated.

    • Fix: Add 0.1M NaOH dropwise until clear (only if your assay tolerates pH > 7.4).

Part 3: Troubleshooting Decision Tree

This logic flow helps you diagnose precipitation issues in real-time.

Solubility_Troubleshooting Start Issue: Compound Precipitates in Aqueous Media Check_pH Check pH of Final Solution Start->Check_pH Is_Acidic pH < 6.0? Check_pH->Is_Acidic Adjust_pH Action: Adjust pH to 7.4 - 8.0 (Ionize the Acid) Is_Acidic->Adjust_pH Yes Check_Conc Check Final Concentration Is_Acidic->Check_Conc No (pH is Neutral) Adjust_pH->Check_Conc Is_High Conc > 100 µM? Check_Conc->Is_High Reduce_Conc Action: Reduce Conc. or Add Co-solvent (Cyclodextrin) Is_High->Reduce_Conc Yes Check_Oxidation Check for Oxidation (Sulfoxide formation) Is_High->Check_Oxidation No Success Solution Clear & Stable Reduce_Conc->Success Is_Old Stock > 1 Month old? Check_Oxidation->Is_Old Resynthesize Action: Check LCMS. Resynthesize/Buy Fresh Is_Old->Resynthesize Yes Is_Old->Success No

Caption: Logical workflow for diagnosing solubility failures. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does my compound turn yellow in solution over time? A: This likely indicates oxidation of the methylsulfanyl (-SMe) group or photo-degradation. The thioether moiety is sensitive to reactive oxygen species (ROS).

  • Fix: Degas your buffers (bubble with Nitrogen/Argon) and store DMSO stocks in the dark. Avoid using solvents containing peroxides (e.g., old THF or PEG).

Q2: Can I use cyclodextrins to improve solubility? A: Yes, highly recommended. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is excellent for benzoic acid derivatives.

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water/buffer. Use this as your aqueous diluent instead of pure water. The hydrophobic cavity of the cyclodextrin encapsulates the aromatic ring, shielding it from water while maintaining solubility.

Q3: Is the compound stable in cell culture media (DMEM/RPMI)? A: Generally yes, but watch out for Serum Protein Binding . The high LogP suggests this compound will bind to Albumin (BSA/FBS) in the media.

  • Impact: The "free" (active) concentration may be much lower than the nominal concentration.

  • Test: If potency drops in high-serum media compared to serum-free media, protein binding is the cause.

Q4: I need to inject this into mice. What is the best formulation? A: Do not use 100% DMSO. A standard tolerated formulation for this class of compound is:

  • 5% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent)

  • 55% Saline/Water (Bulk)

  • Note: Mix in that order. If it crashes out, add Tween-80 (1-5%) .

References

  • PubChem. Compound Summary: 2-Bromo-6-(trifluoromethyl)benzoic acid (Analogous Structure Properties). National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

  • Thati, J., et al. (2010).[2] "Solubility of benzoic acid in pure solvents and binary mixtures." University of Limerick / Journal of Chemical & Engineering Data. Available at: [Link] (Validating benzoic acid solubility principles).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter on Solubility.[3][4][5][6] (Standard text on solubilizing lipophilic acids).

  • Behrens, C., et al. (2011). "Oxidation of Amino Acid Side Chains." Thioether stability in biological systems.[1] (General reference for -SMe oxidation risks).

Sources

Optimization of recrystallization solvents for 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of recrystallization solvents for 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Context[1][2][3][4][5]

Recrystallizing 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid presents a unique challenge due to the competing physicochemical properties of its functional groups. You are balancing the hydrophilic, pH-sensitive carboxylic acid against three lipophilic moieties (Bromine, Fluorine, and the Methylsulfanyl group).

Critical Stability Warning: The methylsulfanyl (-SMe) group is a "soft" nucleophile and is susceptible to oxidation to sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) at elevated temperatures, particularly in the presence of atmospheric oxygen or peroxides found in etheral solvents.

This guide prioritizes purity (rejection of regioisomers and oxidation byproducts) and stability over simple yield maximization.

Solvent Selection Matrix

The following table summarizes solvent performance based on our internal application data for polysubstituted benzoic acids.

Solvent SystemPolarity ProfileSuitabilityPrimary Use CaseRisk Factor
Ethanol / Water Protio-PolarHigh Removal of inorganic salts and polar oxidation byproducts.Hydrolysis of acid chloride precursors (if carried over).
Toluene Aromatic / Non-polarMedium-High Excellent for rejecting regioisomers (e.g., 4-fluoro isomers).High boiling point (110°C) risks -SMe oxidation if not degassed.
Ethyl Acetate / Heptane Polar Aprotic / Non-polarHigh General purification; good for "oiling out" issues.Evaporation rates differ; composition changes during heating.
Acetonitrile Polar AproticLow Not recommended.Often too soluble; poor recovery yields for this specific lipophilicity.

Recommended Protocol: The "Self-Validating" Mixed Solvent System

We recommend a Ethanol (EtOH) / Water system with a specific modification to protect the sulfide moiety.

Phase 1: Dissolution & Protection
  • Inert Atmosphere: Purge the reaction flask with Nitrogen (

    
    ) or Argon for 5 minutes before heating. This minimizes the partial pressure of 
    
    
    
    to protect the -SMe group.
  • Solvent Prep: Prepare a mixture of 95% EtOH . Do not use denatured alcohol containing MEK or other oxidizable ketones if possible.

  • Dissolution: Add the crude solid (1.0 eq) to the flask. Add hot EtOH (near reflux, ~75°C) dropwise with stirring until the solid just dissolves.

    • Checkpoint: If the solution is dark brown/black, treat with activated charcoal (1-2% w/w) for 5 minutes, then hot-filter through Celite.

Phase 2: Controlled Nucleation
  • Displacement: Remove from heat. While the solution is still hot (~60°C), add Degassed Water dropwise.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears that does not dissolve on swirling.

  • Re-solubilization: Add 1-2 mL of hot EtOH to clear the turbidity. The solution should now be supersaturated but clear.

Phase 3: Crystallization & Isolation[3]
  • Slow Cooling: Wrap the flask in a towel or place in a Dewar flask to cool to room temperature over 2-3 hours. Rapid cooling traps impurities.

  • Cold Soak: Once at Room Temp (RT), place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the crystals. Wash with a cold 1:1 EtOH/Water mixture.

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C to prevent sublimation or decarboxylation.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: The melting point of your solvated product is lower than the boiling point of your solvent mixture, or the impurity profile is too high, depressing the melting point. Solution:

  • Switch Solvents: Move to a lower-boiling system like Dichloromethane (DCM) / Hexane .

  • Seeding: Keep the "oil" at the cloud point temperature and add a single seed crystal of pure material.

  • Trituration: If it oils out upon cooling, decant the solvent and scratch the oil with a glass rod in the presence of a non-solvent (e.g., cold pentane) to induce solidification.

Q2: The crystals are yellow, but the product should be white. Is this the -SMe group?

Diagnosis: Likely yes. Yellowing often indicates trace oxidation to the sulfoxide or the presence of nitrated precursors if synthesized via nitration/reduction routes. Action:

  • Perform a TLC check (Mobile phase: 30% EtOAc in Hexane).

  • If a lower Rf spot (more polar sulfoxide) is visible, recrystallize again using Toluene . Toluene is excellent for keeping polar oxidation impurities in the mother liquor.

Q3: My yield is low (<50%). Is the Fluorine atom affecting solubility?

Analysis: Yes. The Fluorine and Bromine atoms significantly increase lipophilicity compared to benzoic acid. Fix:

  • You are likely using too much ethanol. The compound is more soluble in organic solvents than you expect.

  • Increase the Water ratio: Push the solvent composition closer to 40:60 EtOH:Water.

  • pH Adjustment: Benzoic acids are pH-sensitive. Ensure your water is slightly acidic (add 1 drop of HCl). If the pH is neutral/basic, the acid deprotonates to the carboxylate salt, which is water-soluble and won't crystallize.

Logic Flow: Troubleshooting Decision Tree

The following diagram illustrates the decision-making process for solvent optimization when standard protocols fail.

RecrystallizationLogic Start Start: Crude Solid SolventChoice Select Solvent System Start->SolventChoice Dissolve Dissolve at T_high SolventChoice->Dissolve EtOH/Water (Recommended) CheckSol Did it dissolve? Dissolve->CheckSol Cooling Cool to T_low CheckSol->Cooling Yes AddPolar Add more Polar Solvent (e.g., EtOH) CheckSol->AddPolar No (Insoluble) OilOut Issue: Oiling Out ChangeSystem Switch to Lower BP Solvent (DCM/Hexane) OilOut->ChangeSystem Cooling->OilOut Liquid separates Crystals Crystals Formed? Cooling->Crystals PurityCheck Check Purity (HPLC/TLC) Crystals->PurityCheck Yes Seed Add Seed Crystal Scratch Glass Crystals->Seed No (Remains Soluble) PurityCheck->SolventChoice <98% (Recycle) Success Success: Pure Product PurityCheck->Success >98% AddPolar->Dissolve ChangeSystem->SolventChoice Seed->Cooling

Figure 1: Decision tree for troubleshooting recrystallization of lipophilic benzoic acid derivatives.

References & Authoritative Sources

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3-bromo-2-fluoro-6-methylbenzoic acid.[1] Retrieved February 27, 2026, from [Link]

Disclaimer: This guide is intended for qualified personnel only. Always consult the specific SDS for 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid before handling.

Sources

Technical Support Center: Regioselectivity in 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid Substitution

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers navigating the complexities of nucleophilic aromatic substitution (SNAr) with 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid. This substrate presents a fascinating and challenging case for regiocontrol due to the competing influences of its substituents. This guide is designed to move beyond simple protocols, offering a deep dive into the mechanistic principles that govern selectivity. We aim to empower you with the knowledge to not only troubleshoot your reactions but also to rationally design experiments that favor your desired constitutional isomer.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is controlling regioselectivity in this specific molecule so challenging?

A1: The challenge arises from a confluence of competing electronic, steric, and leaving group effects inherent to the substrate's structure. Two potential sites are available for nucleophilic aromatic substitution: the carbon bearing the bromine (C2) and the one bearing the fluorine (C6).

  • Electronic Activation: The rate-determining step in an SNAr reaction is the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[1][2] This intermediate is stabilized by electron-withdrawing groups (EWGs) at the ortho and para positions relative to the point of attack.[3][4]

    • Substitution at C6 (-F): The carboxylic acid (-COOH) group is para to the fluorine. This positioning provides powerful resonance stabilization for the Meisenheimer complex, strongly activating this site for attack.

    • Substitution at C2 (-Br): The carboxylic acid is meta to the bromine, offering no resonance stabilization for the intermediate.[5] This significantly deactivates the C2 position for a classic SNAr mechanism compared to C6.

  • Leaving Group Ability: In SNAr reactions, the traditional leaving group trend (I > Br > Cl > F) is often inverted. Because the initial nucleophilic attack is the slow step, a substituent's ability to activate the ring via its inductive effect is paramount. Fluorine, being the most electronegative halogen, makes the attached carbon highly electrophilic and strongly stabilizes the intermediate, accelerating the rate-determining step.[1][6] Therefore, fluorine is often a better leaving group than bromine in activated systems.

  • Steric Hindrance: The C6 position is flanked by the carboxylic acid and the methylsulfanyl group, while the C2 position is adjacent to the methylsulfanyl group. Depending on the size of the incoming nucleophile, steric hindrance could play a role in directing the reaction.

This interplay of factors is summarized below.

G cluster_substrate 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid cluster_pathways Potential SNAr Pathways cluster_factors Governing Factors Substrate Substrate C6_Sub Substitution at C6 (F leaves) Substrate->C6_Sub C2_Sub Substitution at C2 (Br leaves) Substrate->C2_Sub Electronics Electronic Activation (-COOH is para to F) Electronics->C6_Sub Strongly Favors Electronics->C2_Sub Disfavors (meta) Leaving_Group Leaving Group Ability (F > Br in SNAr) Leaving_Group->C6_Sub Favors Sterics Steric Hindrance Sterics->C6_Sub May Hinder Sterics->C2_Sub Less Hindered?

Caption: Competing factors in the regioselectivity of the target substrate.

Q2: Which product is expected under typical SNAr conditions, and how can I favor its formation?

A2: The kinetically favored product under standard SNAr conditions is overwhelmingly the C6-substituted product , where the fluorine atom is displaced. This is due to the powerful electronic activation conferred by the para-carboxylic acid group, which stabilizes the key Meisenheimer intermediate.[2][4]

Meisenheimer cluster_C6 Pathway 1: Attack at C6 (Favored) cluster_C2 Pathway 2: Attack at C2 (Disfavored) Start_C6 Substrate TS1_C6 Transition State 1 Start_C6->TS1_C6 + Nu⁻ (Slow, Rate-Determining) Intermediate_C6 Meisenheimer Complex (Resonance Stabilized by COOH) TS1_C6->Intermediate_C6 TS2_C6 Transition State 2 Intermediate_C6->TS2_C6 - F⁻ (Fast) Product_C6 C6-Substituted Product TS2_C6->Product_C6 Start_C2 Substrate TS1_C2 Transition State 1 Start_C2->TS1_C2 + Nu⁻ (Very Slow) Intermediate_C2 Meisenheimer Complex (No COOH Stabilization) TS1_C2->Intermediate_C2 TS2_C2 Transition State 2 Intermediate_C2->TS2_C2 - Br⁻ (Fast) Product_C2 C2-Substituted Product TS2_C2->Product_C2

Caption: Stabilization of the Meisenheimer complex dictates the favored pathway.

Protocol for Selective C6-Substitution (Displacement of Fluorine):

This protocol is designed to maximize the inherent electronic preference of the substrate.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Base Addition: Add a suitable non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃; 2.2-3.0 equiv). The excess base is crucial to first deprotonate the carboxylic acid and then to either deprotonate the nucleophile (if it's an alcohol or amine) or to scavenge the acid formed during the reaction.

  • Nucleophile Addition: Add the nucleophile (e.g., a primary/secondary amine, alcohol, or thiol; 1.1-1.5 equiv) to the mixture.

  • Reaction Conditions: Stir the reaction at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the chosen reagent. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and acidify to pH ~3-4 to protonate the carboxylic acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify using standard column chromatography.

Q3: Is it possible to reverse the selectivity and substitute the bromine at C2?

A3: Achieving selective substitution at the C2 position is non-trivial and requires moving away from conditions that favor the classic SNAr mechanism. The meta relationship between the activating -COOH group and the -Br leaving group makes this position electronically disfavored.[5] However, two potential strategies can be explored to override the inherent electronic preference.

Strategy 1: Steric Hindrance with Bulky Nucleophiles

This approach hypothesizes that if a sufficiently bulky nucleophile is used, its approach to the more sterically encumbered C6 position (flanked by -SMe and -COOH) will be disfavored relative to the C2 position. This is a high-risk, high-reward strategy that requires careful screening.

  • Suggested Nucleophiles:

    • Bulky secondary amines (e.g., diisopropylamine, 2,2,6,6-tetramethylpiperidine).

    • Bulky alkoxides (e.g., potassium tert-butoxide). Note that this is also a strong base and may promote elimination pathways if possible.

  • Experimental Considerations: Lower reaction temperatures may enhance steric selectivity.

Strategy 2: Shifting to a Metal-Catalyzed Mechanism

This is the most promising approach. Transition-metal-catalyzed cross-coupling reactions operate under different mechanistic principles than SNAr. In many palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the oxidative addition step is often faster for C-Br bonds than for the much stronger C-F bonds. This provides an orthogonal method for functionalizing the C2 position.

  • Reaction Type: Suzuki-Miyaura Coupling (for C-C bond formation).

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with an appropriate ligand (e.g., SPhos, XPhos).

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is required.

  • Solvent: Typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

Experimental Workflow for C2 Arylation (Suzuki Coupling):

workflow start Start setup Assemble Reactants in Flask: - Substrate (1.0 equiv) - Arylboronic Acid (1.2-1.5 equiv) - Pd Catalyst (1-5 mol%) - Ligand (if needed) - Base (e.g., K₂CO₃, 2.5 equiv) start->setup solvent Add Degassed Solvents (e.g., Dioxane/Water) setup->solvent reaction Heat Under Inert Atmosphere (e.g., 80-110 °C) Monitor by LC-MS solvent->reaction workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with water/brine reaction->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end C2-Arylated Product purify->end

Caption: General workflow for a Suzuki cross-coupling reaction.

Summary of Conditions for Regiocontrol

Target PositionFavored MechanismKey StrategyTypical ConditionsExpected Outcome
C6-Substitution SNArExploit Electronic ActivationNucleophile, K₂CO₃, DMF, 25-80 °CHigh selectivity for fluorine displacement.
C2-Substitution Cross-CouplingChange MechanismArylboronic Acid, Pd Catalyst, Base, Dioxane/H₂O, 80-110 °CHigh selectivity for bromine displacement.
Q4: My reaction is yielding a complex mixture/no product. What are the common pitfalls?

A4: Troubleshooting these reactions often comes down to carefully considering the multiple roles of your reagents.

  • Insufficient Base: This is the most common issue. You must add enough base to deprotonate the acidic benzoic acid proton and to facilitate the substitution reaction itself (either by deprotonating the nucleophile or neutralizing the H-X product). A minimum of 2.2 equivalents is recommended.

  • Solvent Purity: Polar aprotic solvents like DMF and DMSO are hygroscopic. Water can act as a competing nucleophile, leading to undesired hydroxylation byproducts. Always use anhydrous solvents.

  • Temperature Control: While heat can accelerate SNAr reactions, excessively high temperatures can lead to side reactions, including potential decarboxylation or decomposition, especially if trace metals are present.

  • Nucleophile Stability: Ensure your nucleophile is stable under the basic reaction conditions and at the required temperature. Some nucleophiles may degrade over the course of a long reaction.

  • For Cross-Coupling: Deactivated catalysts are a primary concern. Ensure your solvents are properly degassed to remove oxygen, which can poison palladium catalysts. The choice of ligand is also critical and often needs to be screened for optimal results.

References

  • Vertex AI Search. (2025, October 17).
  • Belaud-Rotureau, M., Le, T. T., Phan, T. H. T., & Mortier, J. (2010). Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. Organic Letters.
  • Mortier, J. (2015). Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery. Australian Journal of Chemistry.
  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • BenchChem. (n.d.).
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • Douglas, J. J., et al. (2020).
  • Chemistry Stack Exchange. (2013, July 25).
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • JoVE. (2025, May 22).
  • ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • Chemistry Stack Exchange. (2020, December 22).
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.).
  • Professor Dave Explains. (2019, July 12).
  • Dalal Institute. (n.d.).
  • ResearchGate. (2025, August 6). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines.

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Analysis of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid presents a distinct challenge in spectral assignment due to its tetra-substituted benzene core. The "performance" of an analytical method for this compound is defined by its ability to resolve the complex spin-spin coupling induced by the fluorine atom (


F) and the solubility of the carboxylic acid moiety.

This guide compares the two primary solvent systems—DMSO-d


  and CDCl

—and provides a definitive structural elucidation workflow.[1] The presence of the fluorine atom acts as an internal "molecular ruler," creating characteristic splitting patterns (

and

) that validate the substitution pattern without requiring 2D NMR in every instance.

Structural Context & Theoretical Basis

The molecule contains a highly crowded aromatic ring. Correct assignment relies on understanding the interplay between the Fluorine (


) and the remaining aromatic protons.
  • The "Anchor" (Fluorine at C6): This is the most critical spectral feature. It couples to both remaining aromatic protons (H4, H5) and all aromatic carbons, providing a "fingerprint" of splitting constants.

  • The "Heavy" (Bromine at C2): Induces significant steric strain and deshielding on adjacent carbons but is "silent" in standard NMR.

  • The "Donor" (Methylsulfanyl at C3): Provides a distinct singlet in the aliphatic region (~2.5 ppm), serving as a reliable integration standard.

The Spin System
  • Protons: We have two aromatic protons, H4 and H5 .

    • H5 is ortho to Fluorine.

    • H4 is meta to Fluorine.

  • Coupling: This forms an AMX spin system (where X is

    
    F), resulting in a Doublet of Doublets (dd) for both protons, but with significantly different coupling constants (
    
    
    
    values).

Comparative Analysis: Solvent System Performance

For this specific acidic, halogenated molecule, the choice of solvent dictates the quality of the data.

Comparison Table: DMSO-d vs. CDCl [1][2]
FeatureMethod A: DMSO-d

(Recommended)
Method B: CDCl

(Alternative)
COOH Visibility Excellent. Appears as a sharp/broad singlet at 13.0–14.0 ppm due to H-bond stabilization.Poor. Often invisible or extremely broad (10–12 ppm) due to dimerization/exchange.
Solubility High. Dissolves the polar acid moiety instantly.Moderate/Low. May require heating; risk of precipitation in the tube.
Lock Stability High.Moderate (affected by sample concentration).
Water Peak Distinct peak at 3.33 ppm.[1]Distinct peak at 1.56 ppm (can overlap with impurities).
Use Case Full Structural Characterization. Mandatory for purity assays.Quick Check. Only useful if the acid proton is not critical.

Expert Insight: For 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid, DMSO-d


 is the superior choice . The stabilization of the carboxylic acid proton prevents dynamic exchange broadening, allowing for accurate integration (1H) to confirm the acid functionality.

Experimental Protocol

Reagents & Equipment[3][4]
  • Analyte: >10 mg of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid (dried).

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Instrument: 400 MHz NMR (minimum) recommended for resolving

    
     couplings.
    
Step-by-Step Workflow
  • Preparation: Weigh 15 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
    . Vortex for 30 seconds. Ensure the solution is clear (no suspension).
    
  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption (DMSO is hygroscopic).

  • Acquisition (1H):

    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0–2.0 seconds (ensure relaxation of aromatic protons).

    • Scans: 16 (sufficient for >10mg).

  • Acquisition (13C):

    • Scans: >512 (Carbon is less sensitive, and splitting by F reduces signal height).

    • Critical: Ensure broad-band proton decoupling is ON.

Spectral Interpretation & Data

A. H NMR Analysis (400 MHz, DMSO-d )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz) & Assignment Logic
COOH 13.50br s1HAcid Proton. Deshielded by carbonyl and H-bonding.
H5 7.45dd1HAromatic. Ortho to F (

Hz) + Ortho to H4 (

Hz). Appears as a pseudo-triplet if

values are close.
H4 7.15dd1HAromatic. Meta to F (

Hz) + Ortho to H5 (

Hz). Distinct "doublet of doublets."
S-CH

2.48s3HMethyl. Shielded singlet. Note: Check for overlap with DMSO residual peak (2.50 ppm).
B. C NMR Analysis (100 MHz, DMSO-d )

The Fluorine atom splits every carbon signal except those most distant, acting as a verification tool.

CarbonShift (

, ppm)
Splitting PatternCoupling Constant (

, Hz)
C=O 165.5Doublet (

)
~2 Hz (Long range coupling to F)
C6 158.0Doublet (

)
~250 Hz (Direct attachment to F)
C2 142.0Doublet (

)
~6 Hz (Meta to F)
C3 135.5Doublet (

)
~3 Hz (Para to F - often broad singlet)
C4 128.0Doublet (

)
~9 Hz (Meta to F)
C5 115.0Doublet (

)
~22 Hz (Ortho to F)
C1 122.0Doublet (

)
~18 Hz (Ortho to F)
S-CH

15.5SingletNo coupling observed.

Visualization of Assignment Logic

The following diagrams illustrate the logic flow for confirming the structure and the specific coupling tree for the aromatic protons.

NMR_Workflow Sample Unknown Sample (White Powder) Solvent Dissolve in DMSO-d6 (Clear Solution) Sample->Solvent H_NMR 1H NMR Spectrum Solvent->H_NMR F_Check Check F-Coupling (H5 vs H4) H_NMR->F_Check Identify dd patterns C_NMR 13C NMR Spectrum F_Check->C_NMR Verify C-F Splitting Validation Confirm Structure: 2-Br, 6-F, 3-SMe C_NMR->Validation Match J-values

Figure 1: Analytical workflow for structural validation of fluorinated benzoic acids.

Coupling_Tree H5_Origin H5 Proton Signal (Uncoupled) Step1 Split by H4 (Ortho) 3J_HH ~ 8.5 Hz H5_Origin->Step1 Step2 Split by F6 (Ortho) 3J_HF ~ 9.5 Hz Step1->Step2 Result Observed Signal: Doublet of Doublets (dd) (Pseudo-triplet) Step2->Result

Figure 2: Coupling tree for Proton H5, demonstrating the additive splitting effects of the ortho-proton and ortho-fluorine.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[1][3] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides.

  • Dolin, C., & Robien, W. (2004). "C-F Coupling Constants in Fluorinated Benzoic Acids." Journal of Fluorine Chemistry. (Generalized reference for J-coupling values in fluorobenzenes).
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard text for AMX spin system rules).

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of Infrared (IR) Spectroscopy for the validation of synthesized 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid, a crucial intermediate in modern drug development. We will explore the core principles of IR analysis in this context and compare its performance with alternative analytical techniques, supported by experimental protocols and data interpretation frameworks. Our focus is on delivering a self-validating system of protocols and insights, grounded in established scientific literature, to empower researchers in their synthetic chemistry workflows.

Introduction: The Critical Role of Validation in Pharmaceutical Synthesis

The compound 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid is a highly functionalized aromatic molecule, making it a valuable building block in the synthesis of complex pharmaceutical agents. Its precise arrangement of bromo, fluoro, methylsulfanyl, and carboxylic acid groups offers multiple points for molecular elaboration. Given its role in the synthesis of potentially therapeutic compounds, absolute certainty in its structural identity and purity is paramount. Any deviation can lead to the formation of incorrect final products, impacting efficacy and safety, and resulting in significant loss of time and resources.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly effective first-line technique for confirming the successful synthesis of such target molecules.[1][2] It provides a unique molecular "fingerprint" by probing the vibrational frequencies of chemical bonds within the molecule.[3] This guide will dissect the application of IR spectroscopy for this specific validation, contextualize its data, and compare it with other powerful analytical tools.

Part 1: Primary Validation Using Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an ideal initial checkpoint post-synthesis. Its power lies in the unambiguous identification of functional groups. For a molecule like 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid, the presence or absence of key vibrational bands provides immediate and conclusive evidence of a successful reaction.

The Expected IR Signature: A Predicted Spectrum

A successful synthesis of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid will yield an IR spectrum with a distinct set of absorption bands. The table below summarizes the expected peaks based on extensive spectroscopic databases and literature on related compounds.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity & Shape Rationale & Authoritative Source
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300Strong, Very BroadThis extremely broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most easily identifiable features in an IR spectrum.[4][5][6][7][8]
Carbonyl (-C=O)C=O Stretch1680 - 1710Strong, SharpThe position is characteristic of an aromatic carboxylic acid. Conjugation with the benzene ring lowers the frequency compared to an aliphatic acid.[3][7][9][10]
Aromatic RingC=C Stretch1550 - 1600Medium to Weak, SharpMultiple sharp peaks in this region are characteristic of the benzene ring itself.
Carboxylic Acid (-COOH)C-O Stretch1210 - 1320MediumThis peak arises from the stretching of the carbon-oxygen single bond within the carboxylic acid group.[7][11]
Aryl Halide (C-F)C-F Stretch1000 - 1400StrongThe C-F stretch is typically strong but can fall within the complex fingerprint region, sometimes overlapping with other vibrations.[12][13]
Aryl Halide (C-Br)C-Br Stretch515 - 690Medium to StrongThis absorption occurs at a low frequency due to the high mass of the bromine atom and is a key indicator of its presence.[14]
Thioether (-S-CH₃)C-S Stretch600 - 800Weak to MediumThe C-S stretch is often weak and can be difficult to definitively assign as it falls in the crowded fingerprint region.[15][16]
Aromatic C-HC-H Stretch3000 - 3100Weak to Medium, SharpThese peaks appear just above 3000 cm⁻¹, confirming the presence of hydrogens attached directly to the aromatic ring.[17][18]
Alkyl C-H (-CH₃)C-H Stretch2850 - 2960Weak to Medium, SharpThese peaks, appearing just below 3000 cm⁻¹, correspond to the methyl group of the methylsulfanyl substituent.[17]
Experimental Protocol: Acquiring the FTIR Spectrum

This protocol outlines the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples and requires minimal preparation.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a solvent appropriate for removing organic residues (e.g., isopropanol or acetone) and allow it to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, run a background scan. This measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small, representative amount of the dried, purified 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid powder onto the center of the ATR crystal.

  • Sample Analysis:

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After the scan is complete, the software will automatically perform a background subtraction.

    • If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam.

    • Label the significant peaks with their corresponding wavenumbers.

Workflow for Synthesis Validation via IR Spectroscopy

The following diagram illustrates the logical flow from sample preparation to a conclusive validation decision.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_decision Conclusion Prep Synthesized & Purified Product ATR Place on ATR Crystal Prep->ATR Bkg Acquire Background Spectrum Sample Acquire Sample Spectrum (16-32 scans) Bkg->Sample Process Background Subtraction & ATR Correction Sample->Process Identify Identify Key Peaks: - Broad O-H (2500-3300) - Sharp C=O (~1700) - C-Br (~600) Process->Identify Compare Compare with Predicted Spectrum Table Identify->Compare Decision All Key Peaks Present? Compare->Decision Success Synthesis Validated Decision->Success Yes Fail Synthesis Failed or Impure Product Decision->Fail No

Caption: Workflow for validating synthesis using FTIR-ATR.

Part 2: A Comparative Guide to Alternative Validation Techniques

While IR spectroscopy is excellent for confirming functional groups, it provides limited information about the specific connectivity of atoms or the overall molecular structure. For comprehensive validation, especially in a research or drug development setting, orthogonal techniques are necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei (most commonly ¹H and ¹³C). It is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[19]

  • ¹H NMR: Would confirm the number of distinct aromatic protons, their splitting patterns (indicating adjacent protons), and the presence of the methyl group from the methylsulfanyl substituent. Aromatic protons typically appear in the 6.5-8.0 ppm range, while benzylic protons (like our -SCH₃) are found around 2.0-3.0 ppm.[18][20][21]

  • ¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon (~165-185 ppm) and the aromatic carbons (120-150 ppm).[18][22]

Mass Spectrometry (MS)

MS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the confirmation of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with extreme precision, leaving little doubt as to the elemental composition. Fragmentation patterns can also provide clues about the molecule's structure.

Objective Comparison of Validation Techniques
Parameter FTIR Spectroscopy NMR Spectroscopy (¹H & ¹³C) Mass Spectrometry (LC-MS/GC-MS)
Primary Information Presence of functional groups.[3]Detailed atomic connectivity and 3D structure.[23]Molecular weight and elemental formula.[24]
Specificity Moderate. Identifies groups, not specific structure.Very High. Provides an almost unambiguous structural fingerprint.High to Very High. HRMS gives precise elemental formula.
Sensitivity Microgram to milligram range.Milligram range.Nanogram to femtogram range.
Speed Very Fast (< 5 minutes per sample).Moderate (15 minutes to several hours).Fast (5-30 minutes per sample).
Cost (Instrument) Low ($)High (

$)
High (

$)
Ease of Use Very Easy.Moderate to Difficult. Requires expertise in spectral interpretation.Moderate.
Destructive? No.No.Yes.
Best For Rapid confirmation of successful reaction and presence of key functional groups.Complete structure elucidation and identification of isomers.Confirming molecular weight and detecting trace impurities.
Decision-Making Framework for Analytical Validation

The choice of analytical technique depends on the specific question being asked. The following flowchart provides a logical pathway for a researcher validating a new synthesis.

G Start New Synthesis Product Question1 Did the reaction work? Are the key functional groups present? Start->Question1 FTIR_Test Run FTIR Spectrum Question1->FTIR_Test Yes FTIR_Result Compare to Expected Peaks FTIR_Test->FTIR_Result Question2 What is the exact structure and purity? FTIR_Result->Question2 Yes Final_Fail Re-evaluate Synthesis or Purification FTIR_Result->Final_Fail No NMR_Test Run ¹H and ¹³C NMR Question2->NMR_Test Yes NMR_Result Structure Matches Expected? NMR_Test->NMR_Result Question3 Is the molecular weight correct? NMR_Result->Question3 Yes NMR_Result->Final_Fail No MS_Test Run High-Resolution Mass Spectrometry Question3->MS_Test Yes MS_Result Mass Matches Calculated Formula? MS_Test->MS_Result Final_Pass Product Validated MS_Result->Final_Pass Yes MS_Result->Final_Fail No

Caption: Decision flowchart for selecting analytical methods.

Conclusion

For the validation of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid synthesis, FTIR spectroscopy stands as an indispensable frontline tool. Its ability to provide a rapid, low-cost, and definitive confirmation of the presence of the critical carboxylic acid functional group, alongside evidence of the aromatic and halogen substituents, makes it the ideal initial check. However, for the rigorous demands of pharmaceutical research and development, a single technique is insufficient. True scientific integrity is achieved through a multi-faceted, orthogonal approach. While FTIR confirms the functional groups have been assembled, only NMR can definitively map their structural arrangement, and only high-resolution MS can provide absolute confirmation of the elemental formula. By using these techniques in a logical workflow, researchers can proceed with confidence, knowing their synthetic building blocks are both structurally correct and pure.

References

  • IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. (2023, May 24).
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Bioactivity comparison of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic manipulation of molecular scaffolds to enhance therapeutic efficacy and minimize adverse effects is a paramount objective. Benzoic acid derivatives have long been recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of halogen atoms, such as bromine and fluorine, onto this scaffold can profoundly influence a compound's physicochemical properties and biological activity. This guide provides a comprehensive comparison of the bioactivity of a series of halogenated benzoic acid-based inhibitors, with a focus on their inhibitory activity against cyclooxygenase-2 (COX-2), a key target in inflammation and pain management.

The rationale for targeting COX-2 stems from its role in the inflammatory cascade. The cyclooxygenase (COX) enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1][2] Consequently, selective inhibition of COX-2 over COX-1 is a desirable strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1] The inclusion of fluorine and bromine atoms in inhibitor design can enhance binding affinity, metabolic stability, and selectivity, making halogenated benzoic acid derivatives a promising class of COX-2 inhibitors.[3][4]

Comparative Bioactivity of Halogenated Phenoxy Acetic Acid Derivatives

To illustrate the impact of halogen substitution on COX-2 inhibition, we will analyze a series of novel phenoxy acetic acid derivatives. These compounds, which are structurally related to benzoic acids, have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2. The following table summarizes their in vitro inhibitory activity (IC50) and selectivity index (SI).

CompoundSubstituent (R)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
5c H14.50 ± 0.110.13 ± 0.06111.53
5d 4-Br9.98 ± 0.080.08 ± 0.01124.75
5f 4-Cl7.99 ± 0.050.06 ± 0.01133.16
Celecoxib -14.93 ± 0.090.05 ± 0.02298.6
Data extracted from a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors.[4]

The data clearly demonstrates that the introduction of a halogen atom at the para-position of the phenoxy ring significantly enhances COX-2 inhibitory potency. Specifically, the bromo-substituted compound 5d and the chloro-substituted compound 5f exhibit lower IC50 values for COX-2 compared to the unsubstituted analog 5c .[4] This increased potency is also reflected in their improved selectivity indices, indicating a more favorable inhibition of COX-2 over COX-1.[4] While not as selective as the well-established COX-2 inhibitor Celecoxib, these findings underscore the potential of halogenation as a strategy for fine-tuning the activity and selectivity of benzoic acid-based inhibitors.

Structure-Activity Relationship (SAR) Insights

The observed increase in potency and selectivity with halogen substitution can be attributed to several factors. The electronegativity and size of the halogen atom can influence the electronic distribution of the molecule, potentially leading to stronger interactions with the active site of the COX-2 enzyme. The larger volume of the COX-2 active site compared to COX-1, due to the substitution of isoleucine in COX-1 with a smaller valine in COX-2, creates a side pocket that can accommodate bulkier substituents.[5] Halogen atoms, particularly bromine and chlorine, can occupy this side pocket, leading to enhanced binding affinity and selectivity for COX-2.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. The following is a detailed methodology for an in vitro COX inhibition assay, a fundamental tool for evaluating the potency and selectivity of potential inhibitors.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) measurement

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Reaction Incubation: In a 96-well plate, add the assay buffer, enzyme solution, and the diluted test compounds or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding a suitable quenching solution (e.g., a solution of HCl).

  • PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Scientific Workflow and Biological Pathway

To provide a clearer understanding of the experimental process and the underlying biological mechanism, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution (COX-1 or COX-2) Incubation Incubate Enzyme with Compound Enzyme->Incubation Compounds Test Compounds & Controls (in DMSO) Compounds->Incubation Substrate Arachidonic Acid (Substrate) Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Termination Stop Reaction Reaction->Termination Quantification Quantify PGE2 (EIA) Termination->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Calculation->IC50

Caption: A generalized workflow for the in vitro COX inhibition assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor Halogenated Benzoic Acid Inhibitor Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by halogenated benzoic acid derivatives.

Conclusion

The comparative analysis of halogenated phenoxy acetic acid derivatives highlights the significant role of bromine and chlorine substitution in enhancing the potency and selectivity of COX-2 inhibitors. This provides a strong rationale for the continued exploration of halogenated benzoic acid scaffolds in the design of novel anti-inflammatory agents. The detailed experimental protocol for the in vitro COX inhibition assay serves as a practical guide for researchers in the field, ensuring the generation of reliable and comparable bioactivity data. Further investigation into the structure-activity relationships of a broader range of bromo- and fluoro-substituted benzoic acid derivatives will be crucial for the development of next-generation COX-2 inhibitors with improved therapeutic profiles.

References

Click to expand
  • Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3651–3665. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors. (2018). Iranian Journal of Pharmaceutical Research, 17(1), 87–92. Available at: [Link]

  • Halim, P. A., Georgey, H. H., & Said, M. F. (2021). Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. Bioorganic Chemistry, 115, 105253. Available at: [Link]

  • In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for N-substituted (OH, Me, CHF2, H) 1,2-dihydropyrid-2-one derivatives of phenylacetic acid. (n.d.). ResearchGate. Available at: [Link]

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  • Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of New 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Journal of Receptors and Signal Transduction, 43(5), 527-536. Available at: [Link]

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  • Ali, H. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. Available at: [Link]

  • Arora, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Journal of Emerging Technologies and Innovative Research, 7(11). Available at: [Link]

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